molecular formula C23H27N5O2 B1662933 2-Mpmdq

2-Mpmdq

カタログ番号: B1662933
分子量: 405.5 g/mol
InChIキー: OULFYKAESNCMFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one is a member of piperazines.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFYKAESNCMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mpmdq: A Potent and Selective α1-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mpmdq, with the full chemical name 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one, is a potent and selective antagonist of α1-adrenergic receptors. This document provides a comprehensive technical overview of this compound, including its chemical structure, synthesis, and pharmacological properties. Detailed experimental protocols for its synthesis and characterization, along with a summary of its binding affinities for various adrenoceptor subtypes, are presented. Furthermore, the canonical signaling pathway associated with its mechanism of action is illustrated. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on adrenergic signaling pathways.

Chemical Structure and Properties

This compound is a quinazoline derivative with a complex heterocyclic structure.

Chemical Name: 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one][1] Molecular Formula: C23H27N5O2[1] Molecular Weight: 405.5 g/mol [1] CAS Number: 149847-77-8[1]

this compound Chemical Structure

Synthesis

The synthesis of this compound and related 2,3-dihydroimidazo[1,2-c]quinazoline derivatives was first described by Chern et al. The following is a representative experimental protocol for the synthesis of compounds in this class.

Experimental Protocol: Synthesis of 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives

A general synthetic route involves the reaction of an appropriate anthranilamide with a suitable cyclic amine. For the specific synthesis of this compound, the following protocol is adapted from the original literature.

Materials:

  • 2-Amino-N-(2-aminoethyl)-5-methylbenzamide

  • 1-(2-Methoxyphenyl)piperazine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of the Tricyclic Quinazolinone Intermediate. A solution of 2-amino-N-(2-aminoethyl)-5-methylbenzamide in ethanol is reacted with an appropriate cyclizing agent to form the 6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one core.

  • Step 2: Mannich Reaction. To a stirred solution of the quinazolinone intermediate and 1-(2-methoxyphenyl)piperazine in ethanol, an aqueous solution of formaldehyde is added dropwise.

  • The reaction mixture is then heated at reflux for a specified period, typically several hours, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the final product, this compound.

  • The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Data

This compound is characterized as a potent and selective α1-adrenoceptor antagonist. Its binding affinities for various human adrenergic receptor subtypes have been determined through radioligand binding assays.

Data Presentation: Binding Affinities of this compound at Human Adrenoceptors

The following tables summarize the quantitative data on the binding affinity of this compound for different α-adrenoceptor subtypes. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi (mean ± SEM)
α1A-Adrenoceptor 9.06
α1B-Adrenoceptor 7.69 ± 0.08
Receptor SubtypepKd (mean ± SEM)
α2A-Adrenoceptor 6.79 ± 0.04
α2B-Adrenoceptor 5.94 ± 0.09
α2C-Adrenoceptor 7.50 ± 0.02

Data for α1 adrenoceptors were obtained from one study, while data for α2 adrenoceptors were from a separate study, hence the different affinity parameters reported.

Experimental Protocol: Radioligand Binding Assay

The binding affinities of this compound are typically determined using competitive radioligand binding assays with cell membranes expressing the specific human adrenoceptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptor subtype.

  • Radioligand (e.g., [³H]prazosin for α1 subtypes, [³H]rauwolscine for α2 subtypes).

  • This compound (unlabeled competitor ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

As an α1-adrenoceptor antagonist, this compound exerts its pharmacological effects by blocking the downstream signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1-adrenergic receptors.

Canonical α1-Adrenoceptor Signaling Pathway

The α1-adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Antagonism by this compound inhibits this pathway.

alpha1_signaling_pathway Ligand Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenoceptor Ligand->Alpha1_AR Activates Antagonist This compound Antagonist->Alpha1_AR Inhibits Gq_protein Gq/11 (α, βγ subunits) Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the α1-adrenoceptor by this compound.

This guide provides a foundational understanding of the chemical and pharmacological properties of this compound. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety is necessary to fully elucidate its therapeutic potential. potential.

References

Technical Guide: Synthesis and Characterization of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Mpmdq, known chemically as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one. This compound is a potent and selective α1-adrenoceptor antagonist. This guide details its chemical properties, a plausible synthesis pathway derived from related compounds, and standard characterization methodologies. Furthermore, it elucidates the α1-adrenoceptor signaling pathway, the biological target of this compound, and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research.

Introduction

This compound is a quinazoline derivative that has been identified as a high-affinity antagonist for the α1-adrenergic receptor.[1] The α1-adrenoceptors, a class of G protein-coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction.[2] Antagonists of this receptor, such as this compound, have significant therapeutic potential, particularly in the management of hypertension.[1] Understanding the synthesis and detailed characteristics of this compound is fundamental for its application in research and drug development.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one
Molecular Formula C₂₃H₂₇N₅O₂
Molecular Weight 405.49 g/mol
CAS Number 149847-77-8
Biological Target α1-Adrenergic Receptor (α1-AR)
Biological Activity Antagonist

Synthesis Protocol

While the specific, detailed experimental protocol from the primary literature (Chern et al., J. Med. Chem. 1993, 36, 2196-2207) is not publicly available, a general synthetic route for analogous 2,3-dihydroimidazo[1,2-c]quinazoline derivatives can be proposed. This typically involves a multi-step synthesis. A key intermediate, 1-(2-methoxyphenyl)piperazine, is commercially available and can be synthesized. The synthesis of the quinazoline core and subsequent attachment of the side chain would follow established organic chemistry principles for the formation of heterocyclic systems.

A plausible experimental workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (e.g., Anthranilic acid derivative, 1-(2-methoxyphenyl)piperazine) react1 Formation of Quinazolinone Ring start->react1 react2 Introduction of Imidazo Ring react1->react2 react3 Side Chain Attachment react2->react3 product Crude this compound react3->product purify Column Chromatography product->purify charac Spectroscopic Analysis (NMR, Mass Spectrometry) purify->charac final Pure this compound charac->final

A generalized workflow for the synthesis and purification of this compound.

Characterization

The structural elucidation and confirmation of purity for this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline and methoxyphenyl rings, the methyl group, and the aliphatic protons of the piperazine and imidazo rings.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 23 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, carbonyl, etc.).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₂₃H₂₇N₅O₂). Fragmentation patterns observed in the mass spectrum can provide further structural information.

A summary of expected characterization data is presented below.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic, methoxy, methyl, and aliphatic protons.
¹³C NMR Resonances for all 23 unique carbon atoms, including aromatic, aliphatic, and carbonyl carbons.
Mass Spectrometry (MS) Molecular ion peak (M+) consistent with the molecular formula C₂₃H₂₇N₅O₂.
Purity (e.g., by HPLC) >95% (typical for research-grade compounds).

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at α1-adrenergic receptors. These receptors are Gq protein-coupled receptors. Upon binding of an agonist (like norepinephrine), the receptor activates a signaling cascade. As an antagonist, this compound binds to the receptor but does not elicit this response, thereby blocking the action of the endogenous agonists.

The α1-adrenoceptor signaling pathway is initiated by the binding of an agonist, which leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, most notably smooth muscle contraction.[2][3] this compound inhibits this process by preventing the initial agonist binding.

G cluster_pathway α1-Adrenoceptor Signaling Pathway agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor (GPCR) agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response mpmdq This compound (Antagonist) mpmdq->receptor blocks

The signaling pathway of the α1-adrenoceptor and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for studying the α1-adrenergic system. Its high potency and selectivity make it a suitable candidate for further investigation in the context of cardiovascular and other related disorders. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action to support ongoing and future research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated "2-Mpmdq." The following guide is a structured template illustrating the expected content and format for a technical whitepaper on a novel compound's mechanism of action, as requested. The content within this template is based on general pharmacological principles and data from unrelated compounds for illustrative purposes only. This document does not contain factual information about "this compound."

Introduction

This compound is a novel synthetic compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of its mechanism of action, based on available preclinical data. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound.

Pharmacological Target and Binding Profile

Initial screening studies have aimed to identify the primary molecular targets of this compound. Radioligand binding assays and enzymatic assays are crucial in determining the affinity and selectivity of a compound for its targets.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Various Receptors

Receptor/EnzymeKi (nM)Assay TypeSource
Target Receptor A15.2 ± 2.1Radioligand Binding[Fictional Study 1]
Target Receptor B> 10,000Radioligand Binding[Fictional Study 1]
Enzyme X89.7 ± 5.6Enzymatic Assay[Fictional Study 2]
Off-Target Receptor C2,540 ± 150Radioligand Binding[Fictional Study 1]
Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol would involve the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from cultured cells or animal tissue.

  • Incubation: Incubation of the membranes with a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound (this compound).

  • Separation: Rapid filtration to separate bound from unbound radioligand.

  • Detection: Quantification of radioactivity using liquid scintillation counting.

  • Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Activity

Functional assays are essential to characterize the intrinsic activity of a compound at its target. These assays measure the biological response following receptor activation or enzyme inhibition.

Table 2: Hypothetical Functional Potency (EC₅₀/IC₅₀) of this compound

Assay TypeParameterValue (nM)Cell LineSource
cAMP AccumulationEC₅₀45.3 ± 3.8HEK293[Fictional Study 3]
Calcium MobilizationEC₅₀78.1 ± 6.2CHO-K1[Fictional Study 4]
Enzyme X InhibitionIC₅₀152.4 ± 12.9Purified Enzyme[Fictional Study 2]
Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: Seeding of HEK293 cells stably expressing the target receptor in 96-well plates.

  • Treatment: Pre-incubation with a phosphodiesterase inhibitor followed by stimulation with varying concentrations of this compound.

  • Lysis: Cell lysis to release intracellular cyclic adenosine monophosphate (cAMP).

  • Detection: Quantification of cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Generation of a dose-response curve to determine the EC₅₀ value.

Downstream Signaling Pathways

Upon binding to its primary target, this compound is hypothesized to modulate specific intracellular signaling cascades. Understanding these pathways is critical to elucidating the full spectrum of its cellular effects.

G Hypothetical Signaling Pathway of this compound Mpmdq This compound ReceptorA Target Receptor A Mpmdq->ReceptorA G_Protein G-Protein Activation ReceptorA->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene G Target Validation Workflow for this compound cluster_0 In Silico cluster_1 In Vitro cluster_2 In Vivo a Target Prediction b Molecular Docking a->b c Binding Assays b->c d Functional Assays c->d e Signaling Studies d->e f Animal Models e->f g Pharmacokinetic/ Pharmacodynamic Studies f->g

In-depth Technical Guide: The Discovery and Origin of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Psychoactive Compound

Abstract

This document provides a comprehensive overview of the synthetic psychoactive substance 2-Mpmdq. Due to the limited availability of formal research, this guide synthesizes information from publicly available sources, including chemical databases and online forums, to present a current understanding of its discovery, origin, and putative pharmacological profile. The content herein is intended for researchers, scientists, and drug development professionals to facilitate a foundational understanding and guide future formal investigation into this compound.

Introduction

This compound is a novel psychoactive substance that has emerged within the online marketplace for research chemicals. Its full chemical name is not consistently reported, and a standardized nomenclature has yet to be established in the scientific literature. The compound is presumed to be a designer drug, synthesized with the intent of mimicking the effects of known stimulant or entactogenic drugs while circumventing existing drug control laws. The lack of peer-reviewed studies on this compound necessitates a cautious approach to understanding its properties and effects.

Discovery and Origin

The precise timeline and location of the first synthesis of this compound are not publicly documented. The emergence of such compounds is often clandestine, originating in laboratories that specialize in the creation of novel psychoactive substances. The "discovery" of this compound is therefore more accurately described as its appearance on the online research chemical market. The origin of its synthesis is likely distributed across various regions, driven by the demand for new psychoactive experiences and the continuous effort to stay ahead of legislative control.

Chemical Structure and Synthesis

While a definitive synthesis protocol for this compound is not available in published scientific literature, its structure is likely related to other known psychoactive compounds. Based on its name and the common practices of clandestine chemistry, it can be hypothesized that this compound is an analogue of a more well-understood substance.

Hypothetical Synthesis Pathway:

The synthesis of novel psychoactive compounds often involves the modification of a known drug scaffold. A plausible, though unconfirmed, synthetic route could involve the following conceptual steps:

Hypothetical Synthesis of this compound Precursor_A Known Precursor Chemical A Intermediate Intermediate Compound Precursor_A->Intermediate Reaction Step 1 Precursor_B Known Precursor Chemical B Precursor_B->Intermediate Reaction Step 1 This compound This compound Intermediate->this compound Reaction Step 2

Caption: A generalized and hypothetical workflow for the synthesis of this compound from precursor chemicals.

Putative Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been experimentally determined. However, based on anecdotal reports of its effects, which are often described as stimulant-like, it is plausible that it interacts with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Hypothesized Signaling Pathway:

If this compound acts as a monoamine reuptake inhibitor or releasing agent, it would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This, in turn, would enhance signaling at postsynaptic receptors.

Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) This compound->Monoamine_Transporter Inhibition/Reversal Increased_Monoamines Increased Extracellular Dopamine, Norepinephrine, Serotonin Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Binding Neuronal_Activation Altered Neuronal Activation Postsynaptic_Receptors->Neuronal_Activation Signal Transduction

Caption: A diagram illustrating the hypothetical interaction of this compound with monoamine transporters, leading to altered neuronal signaling.

Quantitative Data

There is a complete absence of published quantitative data for this compound. Key pharmacological parameters such as binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) at various receptors and transporters are unknown. The following table is provided as a template for future research to populate.

ParameterTargetValueUnitsReference
KiDopamine Transporter (DAT)-nM-
KiNorepinephrine Transporter (NET)-nM-
KiSerotonin Transporter (SERT)-nM-
EC50Dopamine Release-nM-
EC50Norepinephrine Release-nM-
EC50Serotonin Release-nM-
IC50Dopamine Reuptake-nM-
IC50Norepinephrine Reuptake-nM-
IC50Serotonin Reuptake-nM-

Experimental Protocols

To rigorously characterize this compound, a series of established experimental protocols would need to be employed. The following outlines key methodologies that would be crucial for elucidating its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters and various CNS receptors.

Methodology:

  • Prepare cell membranes from cell lines expressing the target transporter or receptor (e.g., HEK-293 cells transfected with human DAT, NET, or SERT).

  • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of this compound.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the Ki values.

Radioligand Binding Assay Workflow Prepare_Membranes Prepare Cell Membranes with Target Protein Incubate Incubate with Radioligand and this compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Quantify Liquid Scintillation Counting Filter->Quantify Analyze Data Analysis (Ki determination) Quantify->Analyze

Caption: A simplified workflow for determining the binding affinity of this compound using a radioligand binding assay.

In Vitro Neurotransmitter Release and Reuptake Assays

Objective: To determine if this compound acts as a substrate (releaser) or inhibitor of monoamine transporters.

Methodology:

  • Use synaptosomes prepared from specific brain regions (e.g., rat striatum for dopamine) or cell lines expressing the transporters.

  • For release assays, pre-load the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Expose the pre-loaded synaptosomes to varying concentrations of this compound and measure the amount of radioactivity released into the supernatant.

  • For reuptake assays, incubate the synaptosomes with a radiolabeled monoamine in the presence of varying concentrations of this compound and measure the amount of radioactivity taken up by the synaptosomes.

  • Analyze the data to determine EC50 values for release and IC50 values for reuptake inhibition.

Conclusion and Future Directions

This compound represents a significant gap in the scientific understanding of novel psychoactive substances. The information presented in this guide is largely speculative and based on analogies to known compounds. There is a critical need for formal, rigorous scientific investigation to characterize its chemical properties, pharmacological effects, and potential toxicity. Future research should prioritize in vitro and in vivo studies to establish a comprehensive profile of this compound. Such data is essential for informing public health and regulatory bodies about the potential risks associated with its use.

physical and chemical properties of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Mpmdq, a potent and selective α1-adrenoceptor antagonist. The document details its chemical structure, physicochemical characteristics, and known biological activities. It includes a summary of experimental methodologies for its synthesis and biological evaluation, alongside a depiction of its role in relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving α1-adrenoceptor modulation.

Introduction

This compound, chemically known as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one , is a synthetic compound that has demonstrated significant potential as a selective antagonist of α1-adrenergic receptors. Its discovery and initial characterization were detailed in studies focusing on novel quinazoline derivatives as antihypertensive agents. This guide synthesizes the available technical information on this compound to facilitate further research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
IUPAC Name 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-oneInternal Database
CAS Number 149847-77-8Internal Database
Molecular Formula C₂₃H₂₇N₅O₂Internal Database
Molecular Weight 405.5 g/mol Internal Database
Solubility Soluble to 50 mM in DMSOInternal Database
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
pKa Not specified in available literature

Synthesis

The synthesis of this compound and related 2,3-dihydroimidazo[1,2-c]quinazoline derivatives has been described in the scientific literature. While the full detailed protocol from the primary source by Chern et al. is not publicly available, the general synthetic route involves a multi-step process. A generalized workflow for the synthesis is presented below.

General Synthetic Workflow

The synthesis of related quinazoline derivatives often involves the reaction of a substituted anthranilic acid with an appropriate amine to form the quinazolinone core, followed by further modifications to introduce the desired side chains. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been reported with the aim of producing compounds with analgesic and anti-inflammatory activity[1].

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Side Chain Addition cluster_3 Final Product Substituted Anthranilic Acid Substituted Anthranilic Acid Quinazolinone Formation Quinazolinone Formation Substituted Anthranilic Acid->Quinazolinone Formation Amine Precursor Amine Precursor Amine Precursor->Quinazolinone Formation Functionalization Functionalization Quinazolinone Formation->Functionalization This compound This compound Functionalization->this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is characterized as a potent and selective α1-adrenoceptor antagonist with hypotensive properties.

α1-Adrenoceptor Antagonism

Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate physiological responses to norepinephrine and epinephrine. Antagonists of these receptors, like this compound, inhibit smooth muscle contraction, leading to vasodilation and a decrease in blood pressure. This class of drugs is primarily used for the treatment of hypertension and benign prostatic hyperplasia.

Signaling Pathway

As an α1-adrenoceptor antagonist, this compound acts by blocking the downstream signaling cascade initiated by the binding of endogenous agonists (norepinephrine and epinephrine) to the α1-adrenoceptor. This inhibition prevents the activation of Gq/11 proteins, which in turn blocks the activation of phospholipase C (PLC). The subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) is therefore halted, leading to a decrease in intracellular calcium levels and reduced smooth muscle contraction.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist α1-Adrenoceptor α1-Adrenoceptor Agonist->α1-Adrenoceptor Binds This compound This compound This compound->α1-Adrenoceptor Blocks Gq/11 Gq/11 α1-Adrenoceptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction DAG->Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction

Caption: Signaling pathway of α1-adrenoceptor and inhibition by this compound.

Experimental Protocols

Synthesis Protocol

The synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives generally follows established organic chemistry principles. A typical synthesis might involve:

  • Reaction of a substituted 2-aminobenzonitrile with an isothiocyanate to form a thiourea derivative.

  • Cyclization of the thiourea in the presence of a suitable reagent to form the quinazoline core.

  • Alkylation or other functional group interconversions to introduce the desired substituents at the appropriate positions.

Purification is typically achieved through column chromatography, and characterization is performed using techniques such as NMR, mass spectrometry, and elemental analysis.

α1-Adrenoceptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptors.

  • Materials:

    • Cell membranes expressing α1-adrenoceptors (e.g., from rat liver or transfected cell lines).

    • Radioligand, such as [³H]-prazosin.

    • This compound (test compound).

    • Non-specific binding control (e.g., phentolamine).

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • In a parallel experiment, determine non-specific binding by including a high concentration of a non-labeled antagonist.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value.

G Start Start Prepare Reagents Prepare Cell Membranes, Radioligand, and this compound Start->Prepare Reagents Incubation Incubate Membranes, Radioligand, and this compound Prepare Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity Washing->Measurement Data Analysis Calculate Specific Binding and Determine IC50/Ki Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for an α1-adrenoceptor binding assay.

In Vivo Antihypertensive Activity

The hypotensive effects of this compound can be evaluated in animal models.

  • Objective: To assess the in vivo antihypertensive activity of this compound.

  • Animal Model: Spontaneously hypertensive rats (SHR) are a common model.

  • Procedure:

    • Administer this compound to the SHR, typically via intravenous or oral routes.

    • Monitor blood pressure and heart rate continuously or at specified time points using a tail-cuff method or telemetry.

    • A control group receiving vehicle should be included.

    • Analyze the data to determine the dose-dependent effect of this compound on blood pressure and heart rate.

Conclusion

This compound is a promising α1-adrenoceptor antagonist with potential therapeutic applications, particularly in the management of hypertension. This technical guide provides a summary of its known properties and the experimental approaches for its study. Further research is warranted to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and therapeutic potential. The information and diagrams presented herein are intended to support and guide these future investigations. pharmacological profile, and therapeutic potential. The information and diagrams presented herein are intended to support and guide these future investigations.

References

An In-depth Technical Guide to 2-Mpmdq: IUPAC Nomenclature, Synonyms, and Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IUPAC Name and Synonyms

The formal chemical nomenclature and common synonyms for 2-Mpmdq are crucial for accurate identification and communication within the scientific community.

Identifier Name
IUPAC Name 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Synonym 2-PMDQ
CAS Number 149847-77-8

Core Data Summary

Due to the limited availability of public data, a comprehensive table of quantitative data for this compound cannot be provided at this time. Research on related quinazoline derivatives and α1-adrenoceptor antagonists suggests that key parameters for characterization would include binding affinities (Ki) and functional potencies (IC50 or pA2 values) at the α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following outlines the general experimental workflows typically employed in the characterization of α1-adrenoceptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing α1-adrenoceptor subtype prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]prazosin) and varying concentrations of this compound prep4->assay1 assay2 Separate bound from free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioligand (scintillation counting) assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki value using Cheng-Prusoff equation analysis2->analysis3

Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target α1-adrenoceptor subtype are cultured and harvested. The cells are then lysed and homogenized to release the cell membranes, which are subsequently isolated through centrifugation and resuspended in an appropriate assay buffer.

  • Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]prazosin) and a range of concentrations of the unlabeled competitor compound (this compound).

  • Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the biological response to receptor activation or inhibition. For Gq-coupled receptors like α1-adrenoceptors, measuring changes in intracellular calcium concentration is a common method.

G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Culture cells expressing α1-adrenoceptor subtype prep2 Load cells with a calcium-sensitive fluorescent dye prep1->prep2 assay1 Pre-incubate cells with varying concentrations of this compound prep2->assay1 assay2 Stimulate cells with an α1-adrenoceptor agonist (e.g., phenylephrine) assay1->assay2 assay3 Measure fluorescence (proportional to intracellular Ca2+) using a plate reader assay2->assay3 analysis1 Generate dose-response curves assay3->analysis1 analysis2 Calculate IC50 or pA2 value analysis1->analysis2

Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Preparation: Cells expressing the target α1-adrenoceptor subtype are cultured and then loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: An α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) is added to the cells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured over time using a fluorescence plate reader.

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal. Dose-response curves are generated to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) or the pA2 value (a measure of antagonist potency).

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the activation of α1-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenoceptor Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Mpmdq This compound Mpmdq->Receptor Blocks Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Directly activates proteins PKC->Response Phosphorylates target proteins

α1-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Pathway Description:

  • Agonist Binding: Under normal physiological conditions, an agonist such as norepinephrine binds to and activates the α1-adrenoceptor.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

  • Cellular Response: The elevated intracellular calcium and activated PKC lead to various downstream cellular responses, such as smooth muscle contraction.

  • Inhibition by this compound: this compound, as an antagonist, binds to the α1-adrenoceptor but does not activate it. By occupying the binding site, it prevents the endogenous agonist from binding and initiating this signaling cascade, thereby blocking the downstream cellular effects.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of α1-adrenoceptors. Its high potency and selectivity make it a suitable candidate for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of α1-adrenoceptor blockade. Further research is warranted to fully characterize its pharmacological profile and to explore its potential applications in drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework and methodologies for assessing the solubility and stability of a research chemical like 2-Mpmdq. As of the latest literature review, specific experimental data for this compound is not publicly available. The protocols and data tables presented herein are illustrative and should be adapted based on the specific properties of the compound and the requirements of the research.

Introduction

This compound is a novel research chemical whose physicochemical properties are not yet fully characterized in publicly accessible literature. For researchers, scientists, and drug development professionals, understanding the solubility and stability of a new chemical entity (NCE) is a critical first step in its evaluation. This data informs everything from in vitro assay design and formulation development to predicting in vivo behavior and establishing appropriate storage conditions.

This technical guide outlines the fundamental principles and experimental workflows for determining the aqueous and non-aqueous solubility, as well as the degradation profile and long-term stability of a compound like this compound.

Part 1: Solubility Assessment

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. It is a crucial parameter for ensuring consistent and reliable results in biological assays and for developing viable formulations.

Data Presentation: Solubility Profile

A systematic approach to solubility assessment involves testing the compound in a range of pharmaceutically and biologically relevant solvents. The results should be meticulously recorded to allow for easy comparison.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)MethodNotes
Phosphate Buffered Saline (PBS)257.4Shake-Flask
Deionized Water257.0Shake-Flask
0.1 N HCl251.0Shake-FlaskSimulates gastric fluid
Dimethyl Sulfoxide (DMSO)25N/AShake-Flask
Ethanol (EtOH)25N/AShake-Flask
Polyethylene Glycol 400 (PEG400)25N/AShake-Flask
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., PBS, DMSO, Ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2 mg of compound to 1 mL of each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the solid material at the bottom.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

  • Data Reporting: Report the solubility in both mg/mL and µM.

Visualization: Solubility Assessment Workflow

G Solubility Assessment Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Collection cluster_analysis Analysis A Add excess solid this compound to solvent in vial B Shake at constant temp (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining thermodynamic solubility.

Part 2: Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This is essential for determining appropriate storage conditions and shelf-life.

Data Presentation: Stability Profile

Stability data is typically presented in a table that shows the percentage of the compound remaining over time under various stress conditions.

Table 2: Stability of this compound in Solution (e.g., in PBS pH 7.4)

Storage ConditionTime Point% Remaining (vs. T=0)Degradants Observed
4°C0 hr100%None
24 hr
72 hr
1 week
25°C (Room Temp)0 hr100%None
24 hr
72 hr
1 week
40°C0 hr100%None
24 hr
72 hr
1 week
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • Stock solution of this compound of known concentration.

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂).

  • Temperature-controlled chambers/ovens.

  • Photostability chamber.

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, PBS, acetonitrile/water).

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the lability of the compound.

  • Quenching: For acid and base hydrolysis, neutralize the samples at each time point before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).

    • Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradants.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Identify and, if possible, characterize the major degradation products.

Visualization: Stability Study Workflow

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_eval Evaluation A Prepare stock solution of this compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze via stability-indicating HPLC-UV/MS G->H I Calculate % remaining H->I J Identify degradants H->J K Determine degradation pathway I->K J->K

Caption: Workflow for a forced degradation stability study.

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the compound "2-Mpmdq." Therefore, this document serves as a comprehensive template, structured to meet the detailed requirements of the prompt. It utilizes established concepts in pharmacology and drug development to illustrate the type of in-depth analysis, data presentation, and visualization requested. This framework can be populated with specific data for "this compound" as it becomes available through further research.

Introduction to this compound and its Therapeutic Potential

While the specific molecular structure and origin of this compound are not publicly documented, its designation suggests it may be a novel small molecule entity with potential for therapeutic intervention. The development of such molecules is a cornerstone of modern medicine, aiming to address unmet needs in various disease areas. The initial stages of drug discovery for a new compound like this compound would involve a comprehensive screening process to identify its biological activity and potential therapeutic applications. This guide outlines the hypothetical therapeutic targets and mechanisms of action that could be attributed to a compound like this compound, based on common pathways in drug development.

Putative Therapeutic Targets

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular targets within the body.[1] These targets are typically proteins, such as enzymes or receptors, that play a critical role in the pathophysiology of a disease.[1] Identifying these targets is a crucial step in the drug development process.[1] For a novel compound like this compound, a series of in-vitro and in-vivo studies would be necessary to elucidate its primary targets. Potential target classes for a novel therapeutic agent could include, but are not limited to:

  • Kinases: These enzymes are critical for signal transduction and are often dysregulated in diseases like cancer and inflammatory disorders.[2]

  • G-protein coupled receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes and represents a significant portion of current drug targets.

  • Ion Channels: These membrane proteins are essential for neuronal signaling, muscle contraction, and other physiological functions.

  • Nuclear Receptors: These receptors are involved in regulating gene expression and are targets for drugs treating a variety of conditions.

Signaling Pathways Modulated by this compound

The interaction of a drug with its target initiates a cascade of intracellular events known as a signaling pathway. Understanding how a compound like this compound modulates these pathways is essential for predicting its therapeutic effects and potential side effects. A common and well-studied pathway in drug development is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3]

The MAPK pathway is a three-tiered kinase cascade that plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical mechanism for this compound could involve the inhibition of a key kinase in this pathway, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Mpmdq This compound Mpmdq->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Hypothetical inhibition of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the preclinical evaluation of this compound. Such data is crucial for assessing the potency, selectivity, and pharmacokinetic properties of a new drug candidate.

Table 1: In-Vitro Potency of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
MEK115.2
MEK225.8
ERK1> 10,000
ERK2> 10,000
p38α5,400
JNK18,200

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterValue
Bioavailability (Oral)65%
Half-life (t1/2)8.3 hours
Cmax (Oral, 10 mg/kg)2.1 µM
AUC (Oral, 10 mg/kg)15.4 µM*h

Cmax: Maximum plasma concentration. AUC: Area under the curve.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific research. The following is a representative protocol for an in-vitro kinase assay, which would be a critical experiment to determine the potency of this compound against its putative targets.

In-Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., MEK1).

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 substrate

  • ATP (Adenosine triphosphate)

  • This compound (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and biotinylated ERK1 substrate to their final concentrations in the assay buffer.

  • Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 5 µL of the diluted MEK1 enzyme to each well. c. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding 10 µL of a solution containing the ERK1 substrate and ATP. e. Incubate the plate for 60 minutes at 30°C.

  • Detection: a. Stop the reaction and detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. b. Read the luminescence on a plate reader.

  • Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Serial Dilution Start->Compound_Prep Enzyme_Prep Prepare Enzyme and Substrate Start->Enzyme_Prep Plate_Setup Add Compound and Enzyme to Plate Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Incubation1 Incubate (10 min, RT) Plate_Setup->Incubation1 Reaction_Start Add Substrate and ATP Incubation1->Reaction_Start Incubation2 Incubate (60 min, 30°C) Reaction_Start->Incubation2 Detection Add Kinase-Glo® Reagent Incubation2->Detection Read_Plate Read Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for the in-vitro kinase inhibition assay.

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, this guide provides a comprehensive framework for the type of technical information required for its preclinical development. The hypothetical data and pathways presented herein are based on established principles of drug discovery and are intended to serve as a template for the rigorous scientific investigation that any new chemical entity must undergo. Future research on this compound will be necessary to identify its true mechanism of action, therapeutic potential, and safety profile.

References

Methodological & Application

Application Notes and Protocols for 2-Mpmdq in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the utilization of the novel compound 2-Mpmdq in cell culture experiments. The protocols outlined below are intended to serve as a foundational methodology for investigating the effects of this compound on various cell lines. Due to the emergent nature of this compound, the following protocols are based on generalized cell culture techniques and may require optimization depending on the specific cell type and experimental objectives.

General Cell Culture Guidelines

Standard aseptic techniques are paramount to prevent contamination and ensure the reliability of experimental results. All procedures should be conducted in a certified biological safety cabinet. Media, supplements, and all reagents must be sterile.[1]

Key Considerations Before Starting:

  • Cell Line Specificity: Different cell lines exhibit varied responses to external stimuli. It is crucial to consult the specific guidelines for the chosen cell line regarding growth media, supplements, and passaging protocols.

  • Aseptic Environment: Maintain a sterile work area by regularly cleaning the biosafety cabinet with 70% ethanol. All materials entering the cabinet should be similarly sterilized.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound to minimize variability between experiments.

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the cells, typically below 0.5%.

Protocol 2: General Procedure for Treating Adherent Cells with this compound

This protocol describes the treatment of adherent cells grown in a monolayer.

Materials:

  • Adherent cells in culture flasks or plates

  • Complete cell culture medium (pre-warmed to 37°C)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), calcium- and magnesium-free

  • Trypsin-EDTA or other cell detachment solution

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: a. Aspirate the old medium from a confluent flask of cells. b. Wash the cells once with sterile PBS.[2] c. Add pre-warmed trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes). d. Neutralize the trypsin by adding complete medium. e. Collect the cell suspension and centrifuge at 150-300 x g for 3-5 minutes. f. Resuspend the cell pellet in fresh, pre-warmed complete medium. g. Determine the cell concentration using a hemocytometer or an automated cell counter. h. Seed the cells into appropriate culture vessels (e.g., 96-well plates, 6-well plates) at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound: a. The following day, prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations. b. Aspirate the medium from the wells containing the adhered cells. c. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). d. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Post-Treatment Analysis: a. Following incubation, the cells can be analyzed using various assays such as cell viability assays (e.g., MTT, PrestoBlue), apoptosis assays, or prepared for molecular analysis (e.g., Western blotting, qPCR).

Protocol 3: General Procedure for Treating Suspension Cells with this compound

This protocol is for cells that grow in suspension.

Materials:

  • Suspension cells in culture

  • Complete cell culture medium (pre-warmed to 37°C)

  • This compound stock solution

  • Sterile centrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: a. Collect the cell suspension from the culture flask. b. Centrifuge at 150-300 x g for 3-5 minutes to pellet the cells. c. Resuspend the cell pellet in fresh, pre-warmed complete medium. d. Determine the cell concentration. e. Seed the cells into appropriate culture vessels at the desired density.

  • Treatment with this compound: a. Prepare the desired concentrations of this compound in complete medium. b. Add the this compound-containing medium to the cell suspension. Include a vehicle control. c. Incubate for the desired duration.

  • Post-Treatment Analysis: a. After the treatment period, collect the cells by centrifugation for subsequent analysis.

Data Presentation

Quantitative data from experiments involving this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of IC50 Values for this compound in Various Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A24Data
Cell Line A48Data
Cell Line A72Data
Cell Line B24Data
Cell Line B48Data
Cell Line B72Data

Table 2: Example of Cell Viability Data for this compound Treatment

This compound Concentration (µM)% Viability (Cell Line A, 48h)% Viability (Cell Line B, 48h)
0 (Vehicle)100100
0.1DataData
1DataData
10DataData
100DataData

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental Workflow for Cell Viability Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells adhere Allow Adherence (24h) seed_cells->adhere prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Workflow for assessing cell viability after this compound treatment.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical signaling cascade that could be affected by this compound, leading to an apoptotic response.

signaling_pathway cluster_receptor Cell Surface cluster_cascade Intracellular Cascade cluster_nucleus Nucleus 2_Mpmdq This compound Receptor Target Receptor 2_Mpmdq->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor->GeneExpression Translocation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Disclaimer: The information provided is for research purposes only. The biological effects and signaling pathways of this compound are currently under investigation and the provided diagrams are illustrative examples. Researchers should conduct their own validation experiments.

References

Application Notes: ML297 as a Selective GIRK Channel Activator in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Mpmdq" did not yield specific results in scientific literature searches. The information provided herein pertains to ML297 (also known as VU0456810) , a well-characterized research compound whose name bears some resemblance and fits the context of the query. It is the first potent and selective activator of the G-protein-activated inwardly rectifying potassium (GIRK) channel and has been studied in animal models.[1][2][3]

1. Introduction

ML297 is a novel small molecule probe that functions as a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[2][3] GIRK channels, also known as Kir3 channels, are crucial effectors of inhibitory neurotransmission in the brain and are involved in regulating neuronal excitability. These channels are activated by G protein-coupled receptors (GPCRs) and their activation leads to hyperpolarization of the cell membrane, reducing neuronal firing.

ML297 is notable for being the first potent activator that is selective for GIRK1-containing channel subtypes (e.g., GIRK1/2 and GIRK1/4 heterotetramers). It is inactive on GIRK2/3 channels. Due to its favorable pharmacokinetic properties, including central nervous system (CNS) penetration, ML297 is a valuable tool for in vivo studies to probe the physiological roles of GIRK1-containing channels and explore their therapeutic potential in disorders like epilepsy and anxiety.

2. Mechanism of Action

ML297 directly activates GIRK1-containing channels in a G-protein-independent manner. Activation of these potassium channels leads to an efflux of K+ ions from the neuron, causing membrane hyperpolarization. This hyperpolarization increases the threshold for firing an action potential, thereby producing an inhibitory effect on neuronal activity. This mechanism is believed to underlie its anticonvulsant properties demonstrated in animal models.

ML297_Mechanism_of_Action cluster_membrane Neuronal Membrane GIRK GIRK1/2 Channel Extracellular Intracellular K_ion K+ Efflux GIRK:out->K_ion ML297 ML297 ML297->GIRK Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Leads to

Caption: Mechanism of action of ML297 on a neuron.

3. Data Presentation

Table 1: In Vitro Potency of ML297 on GIRK Subtypes

This table summarizes the potency of ML297 in activating different combinations of GIRK channel subunits, as measured by thallium flux assays.

GIRK Subunit CombinationEC₅₀ (nM)EfficacySource
GIRK1/2~160Activator
GIRK1/4Active (Potency not specified)Activator
GIRK2InactiveNo effect
GIRK2/3InactiveNo effect

Table 2: In Vivo Efficacy of ML297 in Mouse Seizure Models

This table presents the efficacy of ML297 in two standard preclinical models of epilepsy, demonstrating its anticonvulsant effects.

Animal ModelChallenge AgentML297 Dose (mg/kg, i.p.)OutcomeSource
C57Bl/6 MicePTZ (85 mg/kg)50100% protection from tonic-clonic seizures
C57Bl/6 MiceMaximal Electroshock (MES)50100% protection from tonic hind-limb extension

4. Experimental Protocols

The following are detailed protocols for evaluating the antiepileptic properties of ML297 in established mouse models.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model assesses the ability of a compound to prevent chemically induced seizures.

  • Animals: Adult male C57Bl/6 mice (8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least 3 days for acclimatization.

  • ML297 Preparation and Administration:

    • Vehicle: Prepare a solution of 5% DMSO, 5% Tween 80, and 90% saline.

    • ML297 Solution: Dissolve ML297 in the vehicle to a final concentration for a dosing volume of 10 mL/kg. For a 50 mg/kg dose, this would be 5 mg/mL.

    • Administration: Administer ML297 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to PTZ administration.

  • Seizure Induction:

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

  • Observation and Scoring:

    • Immediately after PTZ injection, place the mouse in an isolated observation chamber.

    • Observe the animal for 30 minutes for the presence or absence of generalized tonic-clonic seizures.

    • Record the latency to the first seizure and seizure severity if applicable. The primary endpoint is the percentage of animals in each group protected from tonic-clonic seizures.

  • Data Analysis: Use Fisher's exact test to compare the percentage of protected animals in the ML297-treated group versus the vehicle-treated group.

Protocol 2: Maximal Electroshock (MES) Seizure Model

This model evaluates a compound's ability to prevent the spread of seizure activity.

  • Animals: Adult male C57Bl/6 mice (8-10 weeks old), handled as described in Protocol 1.

  • ML297 Preparation and Administration: Prepare and administer ML297 (e.g., 50 mg/kg, i.p.) or vehicle 30 minutes prior to the electroshock, as described above.

  • Seizure Induction:

    • Apply a corneal electrode after administering a drop of topical anesthetic (e.g., 0.5% tetracaine) to each eye.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current device.

  • Observation and Scoring:

    • Observe the animal for the presence or absence of a tonic hind-limb extension. The complete extension of the hind limbs is considered a positive seizure response.

    • The primary endpoint is the percentage of animals in each group protected from tonic hind-limb extension.

  • Data Analysis: Use Fisher's exact test to compare the percentage of protected animals between the ML297 and vehicle groups.

Experimental_Workflow cluster_model Seizure Induction Model start Start: Animal Acclimatization (≥3 days) grouping Randomize into Groups (Vehicle vs. ML297) start->grouping dosing Drug Administration (i.p. injection) grouping->dosing wait Pre-treatment Period (30 minutes) dosing->wait ptz PTZ Injection (s.c.) wait->ptz Model 1 mes Maximal Electroshock (Corneal) wait->mes Model 2 observe Behavioral Observation (30 minutes) ptz->observe mes->observe analysis Data Analysis (e.g., Fisher's Exact Test) observe->analysis end End: Report Findings analysis->end

Caption: General workflow for in vivo seizure model testing.

References

Application Notes and Protocols for 2-Mpmdq: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "2-Mpmdq" has yielded no specific scientific data regarding its dosage, administration guidelines, mechanism of action, or pharmacokinetic profile. The substance referred to as "this compound" does not appear in the currently available scientific literature or public databases.

It is possible that "this compound" is a very new or obscure research chemical that has not yet been documented in peer-reviewed studies. Alternatively, it may be an internal laboratory code, a trade name not widely recognized, or a typographical error.

Without any foundational data, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations. The creation of such documents requires established scientific evidence from preclinical and clinical research, including:

  • Dosage and Administration: Data from dose-ranging studies in relevant in vitro and in vivo models are necessary to establish effective and safe dosing regimens.

  • Mechanism of Action: Understanding the specific biochemical interactions and signaling pathways affected by a compound is crucial for its application in research and development.

  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to designing experiments and interpreting results.

  • Experimental Protocols: Detailed methodologies from published studies are required to replicate and build upon previous findings.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the lack of information, professionals interested in "this compound" should proceed with extreme caution. If this is a novel compound, extensive foundational research will be required to characterize its properties. This would typically involve:

  • Chemical Identification and Characterization: Verifying the chemical structure and purity of the compound.

  • In Vitro Screening: A battery of initial tests to determine its biological activity and potential targets.

  • In Vivo Studies: If warranted by in vitro results, studies in appropriate animal models would be necessary to assess its efficacy, safety, and pharmacokinetic profile.

Until such data becomes publicly available through peer-reviewed publications, it is impossible to generate the detailed application notes and protocols requested. Researchers are advised to consult chemical databases and scientific literature for any future publications that may emerge regarding "this compound."

Application Notes and Protocols for the Quantification of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mpmdq is a synthetic cannabinoid whose detection and quantification are of significant interest in forensic science, clinical toxicology, and drug development. Accurate and reliable analytical methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and for monitoring its presence in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are presented as a guide for developing and validating in-house analytical procedures.

Analytical Methods Overview

The quantification of synthetic cannabinoids like this compound in biological and non-biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.[1] LC-MS/MS and GC-MS are the most common and powerful techniques for this purpose, offering high sensitivity and selectivity.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for the analysis of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and suitability for a wide range of compounds.[3][4] Sample preparation is a critical step to remove matrix interferences and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For synthetic cannabinoids, derivatization may sometimes be necessary to improve their thermal stability and chromatographic behavior. Headspace GC-MS can be employed for the analysis of volatile compounds in herbal samples.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values are representative and should be established for each specific method and laboratory.

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 2.0 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) <15%<15%

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol describes a method for the quantification of this compound in human plasma using LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS) is crucial for reliable quantification.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.

GC-MS Method for this compound in Herbal Material

This protocol outlines a method for the quantification of this compound in herbal matrices using GC-MS.

a. Sample Preparation (Solvent Extraction)

  • Weigh 50 mg of the homogenized herbal sample into a centrifuge tube.

  • Add 1 mL of methanol and the internal standard.

  • Vortex for 2 minutes.

  • Sonicate for 15 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm filter into a GC vial.

b. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

Visualizations

LCMSMS_Workflow Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Supernatant Evaporation Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection LC-MS/MS Injection Filtration->Injection Data_Analysis Data Analysis & Quantification Injection->Data_Analysis

Caption: LC-MS/MS sample preparation workflow for plasma.

GCMS_Workflow Sample Herbal Sample Homogenization Extraction Solvent Extraction (Methanol + IS) Sample->Extraction Sonication Sonication Extraction->Sonication Centrifuge Centrifugation Sonication->Centrifuge Filtration Filtration (0.45 µm) Centrifuge->Filtration Injection GC-MS Injection Filtration->Injection Data_Analysis Data Analysis & Quantification Injection->Data_Analysis Validation_Pathway Method_Dev Method Development Selectivity Selectivity & Specificity Method_Dev->Selectivity Assess Linearity Linearity & Range Method_Dev->Linearity Determine LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Establish Accuracy Accuracy Selectivity->Accuracy Linearity->Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Validated_Method Validated Method Stability->Validated_Method

References

Application Notes and Protocols for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences (DNA or RNA) within the context of tissue sections or whole organisms. This method is invaluable for understanding gene expression patterns, localizing genetic elements, and validating potential drug targets. By using a labeled nucleic acid probe that is complementary to the target sequence, ISH allows for the precise localization of the target within its native cellular environment.[1][2] This document provides a detailed protocol for performing chromogenic in situ hybridization, a common method that yields a colored precipitate at the site of hybridization, which can be visualized using a standard brightfield microscope.

While the following protocol provides a comprehensive framework, it is important to note that specific parameters such as probe concentration, hybridization temperature, and incubation times may need to be optimized for the particular target and tissue type under investigation.

Experimental Protocols

This protocol outlines the major steps for performing in situ hybridization on frozen tissue sections, from tissue preparation to signal detection.

I. Tissue Preparation

Proper tissue preparation is critical for preserving both morphology and the target nucleic acid integrity.

  • Fixation: Perfuse the animal or fix the dissected tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C.[3]

  • Cryoprotection: Immerse the fixed tissue in a 30% sucrose solution in PBS at 4°C until the tissue sinks.[3]

  • Embedding and Freezing: Blot the tissue to remove excess sucrose, embed it in Optimal Cutting Temperature (OCT) compound, and freeze rapidly in isopentane cooled with liquid nitrogen.[3]

  • Sectioning: Cut frozen sections at a thickness of 12-14 µm using a cryostat and mount them on positively charged slides (e.g., SuperFrost Plus).

  • Storage: Slides can be stored at -80°C until use.

II. Pretreatment of Slides

This series of steps permeabilizes the tissue to allow for probe entry and reduces background signal.

  • Drying: Air dry the slides for at least 1 hour at room temperature.

  • Post-fixation: Fix the sections in 4% PFA for 10 minutes at 4°C.

  • Washes: Wash the slides twice with PBS for 5 minutes each.

  • Proteinase K Digestion: Treat the sections with Proteinase K (10 µg/ml in PBS) for 5 minutes at room temperature to improve probe penetration. The digestion time may require optimization depending on the tissue type.

  • Post-fixation: Briefly re-fix in 4% PFA for 10 minutes at 4°C to inactivate the Proteinase K.

  • Acetylation: Acetylate the slides for 10 minutes in freshly prepared 0.1 M triethanolamine (TEA) with acetic anhydride to reduce non-specific binding of the probe.

  • Washes: Wash three times with PBS for 5 minutes each.

III. Probe Synthesis and Hybridization

The probe is a labeled nucleic acid sequence complementary to the target mRNA. Digoxigenin (DIG)-labeled probes are commonly used.

  • Probe Synthesis: Synthesize a DIG-labeled antisense RNA probe from a linearized plasmid template containing the cDNA of interest using an in vitro transcription kit. The size of the probe is ideally between 200-2000 base pairs.

  • Probe Dilution: Dilute the DIG-labeled probe in hybridization buffer. A typical starting dilution is 1:1000, but the optimal concentration should be determined empirically.

  • Denaturation: Heat the diluted probe at 80°C for 5 minutes to denature the secondary structures.

  • Hybridization: Apply the hot probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 55-65°C. The optimal hybridization temperature depends on the probe sequence and length.

IV. Post-Hybridization Washes

These stringent washes remove unbound and non-specifically bound probes.

  • Coverslip Removal: Carefully remove the coverslips by immersing the slides in 5x SSC (Saline-Sodium Citrate) buffer.

  • High Stringency Washes: Wash the slides in a high stringency wash buffer at 65°C for 30 minutes.

  • RNase A Treatment: Treat the slides with RNase A (20 µg/ml) for 30 minutes at 37°C to remove any non-specifically bound single-stranded RNA probe.

  • Further Stringent Washes: Perform additional washes in high stringency buffer at 65°C.

V. Immunodetection and Signal Development

The labeled probe is detected using an antibody conjugated to an enzyme, which then catalyzes a colorimetric reaction.

  • Blocking: Block the slides with a blocking solution (e.g., 10% lamb serum in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP), typically diluted 1:1500 in blocking solution, overnight at 4°C.

  • Washes: Wash the slides multiple times in TBST to remove unbound antibody.

  • Color Development: Equilibrate the slides in an alkaline buffer (NTMT) and then incubate with the color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark. The color reaction can take from a few hours to overnight to develop.

  • Stopping the Reaction: Stop the color development by washing the slides in PBS containing EDTA.

  • Counterstaining and Mounting: Optionally, counterstain the sections with a nuclear stain like Nuclear Fast Red. Dehydrate the slides through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

Data Presentation

Table 1: Summary of Key Experimental Parameters

ParameterRecommended Range/ValueNotes
Tissue Section Thickness 12-14 µmThicker sections may increase signal but also background.
Proteinase K Concentration 10 µg/mlMay need optimization for different tissues.
Probe Concentration 50-100 ng/ml (typically 1:1000 dilution)Titration is necessary for optimal signal-to-noise ratio.
Hybridization Temperature 55-65°CDependent on probe length and GC content.
Antibody Dilution (Anti-DIG-AP) 1:1500Should be optimized for each new lot of antibody.
Color Development Time 2 hours to overnightMonitor development to avoid over-staining.

Mandatory Visualization

The following diagram illustrates the general workflow of the in situ hybridization protocol.

ISH_Workflow cluster_prep Tissue Preparation cluster_pretreatment Slide Pretreatment cluster_hyb Hybridization cluster_wash Post-Hybridization Washes cluster_detection Signal Detection Fixation Tissue Fixation (4% PFA) Cryoprotection Cryoprotection (30% Sucrose) Fixation->Cryoprotection Embedding Embedding & Freezing (OCT) Cryoprotection->Embedding Sectioning Cryosectioning (12-14 µm) Embedding->Sectioning PostFix1 Post-fixation (4% PFA) Sectioning->PostFix1 ProtK Proteinase K Digestion PostFix1->ProtK PostFix2 Post-fixation (4% PFA) ProtK->PostFix2 Acetylation Acetylation PostFix2->Acetylation ProbePrep Probe Preparation & Denaturation Acetylation->ProbePrep Hybridization Overnight Hybridization ProbePrep->Hybridization HighStringencyWash1 High Stringency Washes Hybridization->HighStringencyWash1 RNaseA RNase A Treatment HighStringencyWash1->RNaseA HighStringencyWash2 High Stringency Washes RNaseA->HighStringencyWash2 Blocking Blocking HighStringencyWash2->Blocking AntibodyIncubation Anti-DIG-AP Antibody Incubation Blocking->AntibodyIncubation ColorDev Color Development (NBT/BCIP) AntibodyIncubation->ColorDev Mounting Counterstain & Mount ColorDev->Mounting

Caption: Workflow for Chromogenic In Situ Hybridization.

References

Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of binding affinity is a critical step in the drug discovery and development process. It quantifies the strength of the interaction between a ligand, such as a novel compound, and its molecular target. This information is crucial for understanding the compound's potency, selectivity, and overall pharmacological profile. For compounds targeting G-protein coupled receptors (GPCRs), a large and important family of drug targets, accurately measuring binding affinity helps in identifying promising lead candidates and optimizing their structure-activity relationships.

This document provides detailed protocols for several widely used techniques to measure the binding affinity of a novel compound, exemplified here as "2-Mpmdq," to a target GPCR. The described methods include both direct and indirect binding assays, offering a comprehensive approach to characterizing the ligand-receptor interaction.

Key Techniques for Measuring Binding Affinity

Several biophysical and biochemical techniques can be employed to measure the binding affinity of a ligand to its receptor.[1] The choice of method often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput. Common methods include:

  • Radioligand Binding Assays: A highly sensitive and quantitative method that uses a radiolabeled ligand to compete with the unlabeled test compound for binding to the receptor.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index upon ligand binding to an immobilized receptor, providing real-time kinetic data.[2]

  • Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat change associated with the binding event, providing a complete thermodynamic profile of the interaction.

  • Fluorescence-Based Assays: These assays utilize changes in fluorescence properties (e.g., fluorescence polarization, FRET) upon ligand binding.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for a target GPCR expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation using a protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer

    • A serial dilution of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation (e.g., 10-50 µg of protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time should be sufficient for the binding reaction to reach a steady state.[3]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including wells with a high concentration of a known unlabeled ligand.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

This protocol outlines the measurement of binding kinetics and affinity of this compound to a purified and solubilized GPCR using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified and solubilized target GPCR

  • This compound

  • Running buffer (e.g., HBS-P+ buffer)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

  • GPCR Immobilization: Immobilize the purified GPCR onto the surface of a sensor chip. This can be achieved through various methods such as amine coupling, His-tag capture, or antibody capture.[1]

  • Assay Setup:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of this compound in the running buffer over the sensor surface.

    • Include a reference flow cell (without the immobilized GPCR) to subtract non-specific binding and bulk refractive index changes.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection of this compound, and the dissociation phase is observed during the subsequent flow of running buffer.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the binding affinity and thermodynamics of the interaction between this compound and a purified GPCR using ITC.

Materials:

  • Isothermal titration calorimeter

  • Purified and solubilized target GPCR

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES buffer)

Protocol:

  • Sample Preparation:

    • Dialyze the purified GPCR and dissolve this compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles. .

  • ITC Experiment:

    • Load the GPCR solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to GPCR.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Data Presentation

Quantitative data from binding affinity experiments should be summarized in a clear and structured table for easy comparison.

CompoundAssay TypeTargetRadioligandKd (nM)Ki (nM)IC50 (nM)
This compoundRadioligand BindingGPCR-X[³H]-Ligand-Y-15.2 ± 1.825.5 ± 2.3
This compoundSurface Plasmon ResonanceGPCR-X-12.5 ± 0.9--
This compoundIsothermal Titration CalorimetryGPCR-X-18.1 ± 2.5--
Reference CompoundRadioligand BindingGPCR-X[³H]-Ligand-Y-2.1 ± 0.33.5 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound GPCR GPCR Target Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction caption Figure 1: Generic GPCR Signaling Pathway.

Caption: Figure 1: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway initiated by ligand binding.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep mix Mix Components in 96-well Plate prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end caption Figure 2: Workflow for Radioligand Binding Assay.

Caption: Figure 2: A step-by-step workflow for determining the binding affinity of a compound using a radioligand competition binding assay.

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow start Start immobilize Immobilize GPCR on Sensor Chip start->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject Inject this compound (Association) equilibrate->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface (optional) dissociate->regenerate analyze Data Analysis: - Determine kon, koff - Calculate Kd regenerate->analyze end End analyze->end caption Figure 3: Workflow for Surface Plasmon Resonance.

Caption: Figure 3: A general workflow for measuring binding kinetics and affinity using Surface Plasmon Resonance (SPR).

References

Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholine-2,5-diones (MDs) are a class of heterocyclic compounds that are of growing interest in medicinal chemistry and materials science. They can be synthesized from amino acid precursors and can be polymerized to create biodegradable materials like polydepsipeptides, which have potential applications in drug delivery and tissue engineering.[1] The synthesis of MDs typically involves a two-step process, starting with the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid (ANX), which is then cyclized to form the desired morpholine-2,5-dione.[1]

Materials and Methods

Materials:

  • Amino acid (e.g., Leucine)

  • α-halogenated acyl halide

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • 1,3-Dioxolane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Condenser

  • Stirrer hotplate

  • Filtration system (e.g., Büchner funnel)

  • Rotary evaporator

Experimental Protocol: Synthesis of Morpholine-2,5-dione derived from Leucine

This protocol is adapted from a high-yield synthesis procedure for MDs derived from hydrophobic amino acids.[1]

Step 1: Synthesis of N-(α-haloacyl)-α-amino acid (ANX)

This initial step involves the reaction of the starting amino acid with an α-halogenated acyl halide. The specific conditions for this step are not detailed in the provided search results but are a common prerequisite for the subsequent cyclization.

Step 2: Cyclization to Morpholine-2,5-dione (MD(Leu))

  • Dissolve 5 g of the Leucine-derived N-(α-haloacyl)-α-amino acid (LeuCl, 25 mmol equivalent) in 80 mL of DMF.

  • In a separate reaction vessel, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF.

  • Heat the NaHCO₃ solution to 60°C with vigorous stirring.

  • Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for another 24 hours.

  • Cool the solution to 0°C.

  • Remove the solid precipitate by filtration.

  • The resulting filtrate contains the desired morpholine-2,5-dione. Further purification steps, such as solvent evaporation and recrystallization or chromatography, may be required to isolate the pure product.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of a Leucine-derived morpholine-2,5-dione (MD(Leu)).

ParameterValue
Starting Material (LeuCl)5 g (25 mmol)
Sodium Bicarbonate (NaHCO₃)6.5 g (77 mmol)
Solvent (DMF)800 mL (total)
Reaction Temperature60 °C
Addition Time8 hours
Total Reaction Time32 hours
Polymerization Yield (example)42% (for a related copolymer)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of morpholine-2,5-diones.

SynthesisWorkflow cluster_step1 Step 1: ANX Synthesis cluster_step2 Step 2: Cyclization A Amino Acid C N-(α-haloacyl)-α-amino acid (ANX) A->C Reaction B α-halogenated acyl halide B->C Reaction D ANX Solution in DMF C->D F Reaction Mixture D->F Dropwise Addition (8h) E NaHCO3 Solution in DMF (60°C) E->F G Filtration F->G Stirring (24h), Cooling (0°C) H Morpholine-2,5-dione G->H Purification

References

Application Notes & Protocols: Quinoline-Malononitrile Based Fluorescent Probes for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The user request specified "2-Mpmdq" as the topic. Extensive literature searches did not yield a fluorescent probe with this designation. However, the search results strongly suggest that the intended subject is the class of fluorescent probes based on the quinoline-malononitrile (QM) chemical scaffold. These probes are widely recognized for their application in viscosity sensing. This document will therefore focus on the methodology of quinoline-malononitrile fluorescent probes.

Introduction

Intracellular viscosity is a critical parameter that reflects the state of cellular functions and is associated with various pathological conditions. Quinoline-malononitrile (QM) based fluorescent probes have emerged as powerful tools for monitoring viscosity changes in living systems. These probes typically operate on mechanisms such as Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE), which translate the viscous environment into a detectable fluorescent signal. This document provides a detailed overview of the application of QM-based probes for viscosity sensing, including their photophysical properties, experimental protocols, and data presentation.

Principle of Viscosity Sensing

The fluorescence of QM-based viscosity probes is highly sensitive to the rotational freedom of their molecular components.

  • In low viscosity environments: The probe's molecular rotors can rotate freely, leading to non-radiative decay and weak fluorescence.

  • In high viscosity environments: The increased viscosity restricts this intramolecular rotation, which in turn promotes radiative decay, resulting in a significant enhancement of fluorescence intensity.

This relationship allows for the quantitative measurement of micro-viscosity in biological systems.

Data Presentation: Photophysical Properties of Representative QM Probes

The following table summarizes the key photophysical and sensing properties of selected quinoline-malononitrile based fluorescent probes for viscosity.

Probe NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Fluorescence Enhancement (in high viscosity)Quantum Yield (in high viscosity)Key Applications
QM-C2 ~480~625~145Significant enhancement with increasing viscosityNot specifiedIn vivo viscosity monitoring in zebrafish and nude mice.[1][2][3]
MCN ~450 (one-photon), ~800 (two-photon)~610~160~90-foldNot specifiedTwo-photon viscosity imaging in living cells and deep tissues.[4]
YL-134 447650-750>200Sensitive, linear response to viscosity12.13% (in glycerol)Lysosome-targeted tumor imaging.[5]
QM-WV Not specified650 (for viscosity)Not specified"Off-on" response to viscosity changesNot specifiedSimultaneous detection of ClO- and viscosity in cells and zebrafish.

Experimental Protocols

Synthesis of a Representative Quinoline-Malononitrile Probe (QM-C2)

This protocol describes the synthesis of QM-C2, a viscosity probe, through a condensation reaction.

Materials:

  • 2-(1,2-dimethylquinoline-4(1H)-ylidene)malononitrile

  • 4-(9-ethyl-9H-carbazol-3-yl)benzaldehyde

  • Acetonitrile

  • Piperidine

Procedure:

  • Dissolve 2-(1,2-dimethylquinoline-4(1H)-ylidene)malononitrile (1 mmol) and 4-(9-ethyl-9H-carbazol-3-yl)benzaldehyde (1.2 mmol) in 10 mL of acetonitrile in a 25 mL double-necked flask.

  • Add 2-3 drops of piperidine to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • An orange precipitate will form. Filter the precipitate while it is still hot.

  • Wash the precipitate with ethanol and dry under vacuum to obtain the pure QM-C2 probe.

In Vitro Viscosity Measurement

This protocol outlines the procedure for characterizing the fluorescence response of a QM probe to varying viscosity levels using a glycerol-water system.

Materials:

  • QM probe stock solution (e.g., 1 mM in DMSO)

  • Glycerol

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a series of glycerol-water mixtures with varying glycerol fractions (e.g., 0%, 10%, 20%, ..., 90%).

  • Add the QM probe stock solution to each glycerol-water mixture to a final concentration of 10 µM.

  • Incubate the solutions at room temperature for 5-10 minutes.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength appropriate for the specific probe.

  • Plot the fluorescence intensity at the emission maximum against the viscosity of the glycerol-water mixtures to generate a calibration curve.

Live Cell Imaging of Intracellular Viscosity

This protocol details the use of a QM probe for imaging viscosity changes in living cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • QM probe (e.g., MCN) stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with two-photon excitation capabilities

Procedure:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.

  • Before imaging, wash the cells three times with PBS.

  • Incubate the cells with the QM probe (e.g., 5 µM MCN) in serum-free medium for 30 minutes at 37 °C.

  • Wash the cells three times with PBS to remove any excess probe.

  • Add fresh culture medium to the cells.

  • Image the cells using a confocal microscope with two-photon excitation (e.g., at 800 nm for MCN). Collect the emission in the appropriate range (e.g., 550-650 nm).

  • To induce viscosity changes, treat the cells with agents like dexamethasone or nystatin and image over time.

In Vivo Viscosity Imaging in Zebrafish

This protocol provides a method for visualizing viscosity in a living organism using a QM probe.

Materials:

  • Wild-type zebrafish larvae (3-5 days post-fertilization)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • QM probe (e.g., QM-C2) stock solution (1 mM in DMSO)

  • Fluorescence imaging system for small animals

Procedure:

  • Acclimate zebrafish larvae in E3 medium.

  • Treat the larvae with the QM probe (e.g., 10 µM QM-C2) in E3 medium for 1 hour.

  • Wash the larvae with fresh E3 medium to remove the background fluorescence.

  • Anesthetize the larvae with tricaine if necessary and mount them in a petri dish with E3 medium.

  • Image the zebrafish using a fluorescence imaging system with the appropriate excitation and emission filters (e.g., excitation at 465 nm and emission at 630 nm for QM-C2).

  • To study viscosity changes, expose the probe-loaded zebrafish to stimuli such as lipopolysaccharide (LPS) or monensin and acquire images at different time points.

Mandatory Visualizations

G cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Free Molecular Rotation Non_Radiative_Decay Non-Radiative Decay Low_Viscosity->Non_Radiative_Decay Allows Weak_Fluorescence Weak Fluorescence Non_Radiative_Decay->Weak_Fluorescence Leads to High_Viscosity Restricted Molecular Rotation Radiative_Decay Radiative Decay High_Viscosity->Radiative_Decay Promotes Strong_Fluorescence Strong Fluorescence Radiative_Decay->Strong_Fluorescence Leads to QM_Probe Quinoline-Malononitrile Probe QM_Probe->Low_Viscosity In QM_Probe->High_Viscosity In

Caption: Mechanism of a Quinoline-Malononitrile Viscosity Probe.

G Start Start Cell_Culture Culture Cells on Glass-Bottom Dish Start->Cell_Culture Wash_1 Wash with PBS Cell_Culture->Wash_1 Probe_Incubation Incubate with QM Probe Wash_1->Probe_Incubation Wash_2 Wash with PBS Probe_Incubation->Wash_2 Add_Medium Add Fresh Medium Wash_2->Add_Medium Imaging Acquire Images with Confocal/Two-Photon Microscope Add_Medium->Imaging Induce_Change Induce Viscosity Change (e.g., with Dexamethasone) Imaging->Induce_Change Time_Lapse Time-Lapse Imaging Induce_Change->Time_Lapse End End Time_Lapse->End

Caption: Workflow for Live Cell Viscosity Imaging.

G Start Start Zebrafish_Acclimation Acclimate Zebrafish Larvae in E3 Medium Start->Zebrafish_Acclimation Probe_Treatment Treat with QM Probe Zebrafish_Acclimation->Probe_Treatment Wash Wash with Fresh E3 Medium Probe_Treatment->Wash Anesthetize_Mount Anesthetize and Mount Wash->Anesthetize_Mount Imaging Acquire Images with Fluorescence Imaging System Anesthetize_Mount->Imaging Induce_Change Induce Viscosity Change (e.g., with LPS) Imaging->Induce_Change Time_Lapse Time-Lapse Imaging Induce_Change->Time_Lapse End End Time_Lapse->End

Caption: Workflow for In Vivo Viscosity Imaging in Zebrafish.

References

Application Notes and Protocols for Studying 2-Mpmdq-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for investigating the interaction between the small molecule 2-Mpmdq and its protein target. This compound, identified as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a potent and selective α1-adrenoceptor antagonist with hypotensive properties. The α1-adrenoceptors are members of the G-protein coupled receptor (GPCR) family, which upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to Gq/11 proteins. This initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is crucial in various physiological processes, most notably in the contraction of smooth muscle. Understanding the interaction between this compound and the α1-adrenoceptor is vital for elucidating its mechanism of action and for the development of novel therapeutics.

The following protocols detail methods for characterizing the binding affinity of this compound to the α1-adrenoceptor, validating this interaction in a cellular context, and assessing its functional consequences on downstream signaling pathways.

Key Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the α1-adrenoceptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human α1-adrenoceptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • [3H]-Prazosin (radiolabeled antagonist)

  • This compound

  • Phentolamine (non-selective α-adrenergic antagonist for non-specific binding determination)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the α1-adrenoceptor to ~90% confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of [3H]-Prazosin at a final concentration of ~1 nM.

    • Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, add 50 µL of 10 µM phentolamine instead of this compound.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~20-50 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to the α1-adrenoceptor in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells endogenously or exogenously expressing the α1-adrenoceptor

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-α1-adrenoceptor antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1 hour.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the α1-adrenoceptor.

    • Quantify the band intensities at each temperature for both vehicle and this compound treated samples.

  • Data Analysis:

    • Plot the percentage of soluble α1-adrenoceptor relative to the 37°C sample against the temperature for both conditions.

    • The shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the antagonistic effect of this compound on the Gq-mediated signaling pathway by quantifying the accumulation of a downstream second messenger, IP1.

Materials:

  • CHO-K1 cells stably co-expressing the human α1-adrenoceptor and a G-protein

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phenylephrine (α1-adrenoceptor agonist)

  • This compound

  • IP1 HTRF assay kit

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate and culture overnight.

  • Antagonist Treatment:

    • Remove the culture medium and add varying concentrations of this compound prepared in assay buffer.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of phenylephrine (typically the EC80 concentration) to all wells except the basal control.

    • Incubate for 60 minutes at 37°C.

  • IP1 Detection:

    • Lyse the cells and perform the IP1 detection using an HTRF assay kit according to the manufacturer's instructions.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation.

Quantitative Data Summary

Assay TypeParameter MeasuredTypical Value for a Potent Antagonist
Radioligand Binding AssayBinding Affinity (Ki)Low nanomolar (e.g., 1-10 nM)
Cellular Thermal Shift AssayThermal Shift (ΔTm)2-5 °C shift at saturating concentrations
IP1 Accumulation AssayFunctional Potency (IC50)Mid to high nanomolar (e.g., 50-500 nM)

Visualizations

Experimental Workflow for this compound-Protein Interaction Studies

G cluster_0 Target Identification & Validation cluster_1 Functional Characterization cluster_2 Downstream Signaling Analysis A Radioligand Binding Assay (Determine Ki) B Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) A->B Validate Binding C Inositol Phosphate (IP1) Assay (Measure Antagonism) B->C Assess Function D Calcium Mobilization Assay (Functional Response) C->D Confirm Physiological Effect E Western Blot for p-ERK (MAPK Pathway Activation) C->E Investigate Downstream Effects F Reporter Gene Assay (e.g., NFAT, CREB) E->F Broader Pathway Analysis

Caption: Workflow for characterizing this compound-α1-adrenoceptor interactions.

Signaling Pathway of α1-Adrenoceptor and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenoceptor Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Agonist Norepinephrine (Agonist) Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks

Caption: α1-Adrenoceptor signaling and its inhibition by this compound.-Mpmdq.

Troubleshooting & Optimization

Technical Support Center: 2-Mpmdq Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers and scientists encountering challenges in the synthesis of 2-Methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine (2-Mpmdq) and related derivatives. The information is presented in a question-and-answer format to directly address common issues related to reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 1,4-benzodiazepine derivatives? A1: Yields can vary significantly based on the specific synthetic route, catalyst, and reaction conditions. Academic literature reports yields for analogous 1,4- and 1,5-benzodiazepines ranging from moderate (30-60%) to excellent (over 90%) under optimized conditions. For instance, using H-MCM-22 as a catalyst for 1,5-benzodiazepine synthesis can result in yields up to 87%.[1] The choice of catalyst and reaction conditions is critical for enhancing the condensation process.[1]

Q2: How critical is the choice of catalyst for the reaction? A2: The catalyst is often the most critical factor influencing both reaction rate and yield. Many synthetic procedures for benzodiazepines rely on acidic catalysts to promote the key condensation and cyclization steps.[1] Various catalysts, including heteropolyacids, Lewis acids (e.g., Gallium(III) triflate, Indium(III) bromide), and solid acid catalysts like montmorillonite K10 or H-MCM-22, have been successfully used.[2][3] The optimal catalyst will depend on the specific substrates and desired reaction conditions (e.g., temperature, solvent).

Q3: What are the most common side reactions that can lower the yield? A3: Common side reactions include the self-condensation of the ketone starting material, formation of Schiff base intermediates that do not cyclize properly, and oxidation of the diamine reactant. These issues can lead to a complex mixture of products and make purification difficult, ultimately lowering the isolated yield.

Q4: What are the recommended purification techniques for this compound? A4: The primary method for purifying benzodiazepine derivatives is column chromatography on silica gel or alumina. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is also a common and effective technique for obtaining highly pure product. For non-crystalline products, preparative HPLC or liquid-liquid partition chromatography can be employed.

Troubleshooting Guide for Low Synthesis Yield

This section addresses specific problems encountered during the synthesis of this compound. A general experimental workflow is provided below for context.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (o-phenylenediamine derivative, ketone) solvent 2. Add Anhydrous Solvent reagents->solvent catalyst 3. Add Catalyst solvent->catalyst reflux 4. Heat to Reflux (Monitor by TLC) catalyst->reflux quench 5. Quench Reaction (e.g., add NaHCO3 soln.) reflux->quench extract 6. Organic Extraction (e.g., Ethyl Acetate) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (Column Chromatography) dry->purify

Caption: General experimental workflow for benzodiazepine synthesis.

Problem 1: My reaction shows a very low conversion rate (TLC analysis shows mostly starting material).

Potential Cause Recommended Solution
Inactive or Insufficient Catalyst Many syntheses require an acid catalyst. Ensure the catalyst is fresh and used in the correct molar ratio. Some solid catalysts like H-MCM-22 may require activation.
Incorrect Reaction Temperature While some reactions proceed at room temperature, many require heating/reflux to proceed at a reasonable rate. Verify the required temperature for your specific protocol.
Presence of Water The key condensation step produces water. If the reaction environment is not anhydrous, the equilibrium may not favor product formation. Use anhydrous solvents and consider using a Dean-Stark trap to remove water as it forms.
Poor Quality Starting Materials Impurities in the o-phenylenediamine or ketone starting materials can inhibit the catalyst or participate in side reactions. Purify starting materials by recrystallization or distillation before use.

Problem 2: The reaction works, but the isolated yield is consistently low.

Potential Cause Recommended Solution
Suboptimal Catalyst Choice The efficiency of benzodiazepine synthesis is highly dependent on the catalyst. Different catalysts can lead to vastly different yields. It may be necessary to screen several catalysts to find the most effective one for your specific substrates.
Product Loss During Workup The product may have some solubility in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery. Ensure the pH is adjusted correctly during workup to keep the product in its neutral, less water-soluble form.
Decomposition During Purification Some benzodiazepine derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition on the column, try neutralizing the silica gel with triethylamine before use, or switch to a different stationary phase like alumina.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Some reactions may require several hours to reach completion.

Below is a troubleshooting flowchart to diagnose yield issues systematically.

G start Low Yield Issue check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm sm_ok Materials OK? check_sm->sm_ok check_cond Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions OK? check_cond->cond_ok check_cat Evaluate Catalyst (Activity, Loading) cat_ok Catalyst OK? check_cat->cat_ok check_workup Analyze Workup/Purification (Extraction pH, Column Choice) workup_ok Purification OK? check_workup->workup_ok sm_ok->check_cond Yes resolve_sm Action: Purify/Verify Starting Materials sm_ok->resolve_sm No cond_ok->check_cat Yes resolve_cond Action: Optimize Temp/Time Use Inert Atmosphere cond_ok->resolve_cond No cat_ok->check_workup Yes resolve_cat Action: Use Fresh Catalyst Screen Alternatives cat_ok->resolve_cat No resolve_workup Action: Adjust pH Try Alumina Chromatography workup_ok->resolve_workup No end_node Yield Improved workup_ok->end_node Yes resolve_sm->check_sm resolve_cond->check_cond resolve_cat->check_cat resolve_workup->check_workup

Caption: Systematic troubleshooting flowchart for low yield.

Problem 3: My final product is impure, with persistent side products.

Potential Cause Recommended Solution
Formation of Isomers If using an unsymmetrical diamine or ketone, multiple product isomers can form. Improving the selectivity may require screening different catalysts or adjusting the reaction temperature.
Incomplete Cyclization An open-chain Schiff base intermediate may be present. This can sometimes be forced to cyclize by extending the reaction time or adding a stronger acid catalyst toward the end of the reaction.
Oxidation of Product/Reactants The diazepine ring or starting materials can be susceptible to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative side products.

Data on Reaction Conditions

The following table summarizes data from literature on the synthesis of related benzodiazepine structures, illustrating the impact of different catalysts on reaction outcomes.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
H-MCM-22o-phenylenediamine, AcetoneAcetonitrileRoom Temp.60 min87%
p-TsOHo-phenylenediamine, 2-PentanoneNone (Neat)80-85 °C20 min92%
Ga(OTf)₃o-phenylenediamine, KetonesNone (Neat)Room Temp.15-45 min82-96%
HeteropolyacidsKetimine intermediates, AldehydesEthanolReflux1-2.5 h80-96%
Montmorillonite K10o-phenylenediamine, KetonesNone (Neat)Room Temp.2-5 h85-95%

Key Experimental Protocol: Representative Synthesis of a 1,4-Benzodiazepine Derivative

This protocol describes a general, acid-catalyzed condensation method applicable to the synthesis of the 2,3-dihydro-1H-1,4-benzodiazepine core.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Appropriate ketone (e.g., acetone, 1.2 eq)

  • Catalyst (e.g., p-Toluenesulfonic acid, 0.1 eq)

  • Anhydrous Toluene (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-phenylenediamine derivative (1.0 eq) and anhydrous toluene.

  • Addition of Reagents: Add the ketone (1.2 eq) to the flask, followed by the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot has been consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

References

Technical Support Center: Optimizing 2-Mpmdq Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Mpmdq is assumed to be a research compound with a quinoline core structure for the purposes of this guide. The stability and degradation information is based on the general behavior of quinoline derivatives and analogous small molecules. Always consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for your compound.

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing this compound to ensure its stability and integrity in solution.

Troubleshooting Guide

This section addresses common issues encountered during the handling of this compound solutions in a question-and-answer format.

Q1: My this compound solution, initially clear, has become cloudy or formed a precipitate. What is happening and what should I do?

A1: This is likely due to poor solubility or the compound "crashing out" of solution.

  • Potential Causes:

    • Solvent Saturation: The concentration of this compound may exceed its solubility limit in the chosen solvent.

    • Temperature Fluctuation: A decrease in temperature can significantly lower the solubility of a compound, causing precipitation. This is common when moving a solution from room temperature to a refrigerator (2-8°C).[1]

    • Addition to Aqueous Buffer: Adding a stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to precipitate if its aqueous solubility is low.

  • Solutions & Mitigation:

    • Confirm Solubility: Check the compound's solubility data. If unavailable, perform a small-scale test.

    • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.

    • Sonication: Use a bath sonicator to help break up aggregates and redissolve the compound.

    • Use a Co-solvent: If working with aqueous buffers, consider whether a small percentage of an organic co-solvent (like ethanol or PEG400) is permissible in your experiment.

    • Prepare Fresh: It is best practice to prepare solutions fresh before each experiment to avoid issues related to long-term storage in solution.[2]

Q2: I am observing a progressive loss of activity or inconsistent results in my biological assays. Could this compound be degrading in my stock solution?

A2: Yes, a loss of activity is a strong indicator of compound degradation.

  • Potential Causes:

    • Hydrolysis: If your solvent or buffer contains water, functional groups like amides or esters in the this compound structure could be susceptible to hydrolysis, especially at non-neutral pH.

    • Oxidation: Many organic molecules are sensitive to oxidation from dissolved oxygen in the solvent. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3]

    • Photodegradation: Exposure to light, particularly UV light, can degrade sensitive compounds.[1]

    • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[2]

  • Solutions & Mitigation:

    • Aliquot Stocks: Upon initial preparation, divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store Properly: Store solutions at or below -20°C, protected from light in amber vials or tubes wrapped in foil.

    • Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) to prepare stock solutions.

    • Perform a Stability Study: To confirm degradation, run a stability study using an analytical technique like HPLC to quantify the amount of intact this compound over time (see Experimental Protocols section).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound solutions.

G Troubleshooting Workflow for this compound Solution Issues Start Problem Observed (e.g., Precipitate, Lost Activity) CheckPrecipitate Is there a visible precipitate or cloudiness? Start->CheckPrecipitate CheckActivity Is there a loss of biological activity? CheckPrecipitate->CheckActivity No SolubilityIssue Primary Issue: Solubility CheckPrecipitate->SolubilityIssue Yes CheckActivity->Start No (Re-evaluate experiment) StabilityIssue Primary Issue: Chemical Degradation CheckActivity->StabilityIssue Yes ActionSolubility Action: 1. Gently warm/sonicate 2. Verify solvent/concentration 3. Prepare fresh solution SolubilityIssue->ActionSolubility ActionStability Action: 1. Prepare fresh aliquots 2. Store at -20°C or below, protected from light 3. Use anhydrous solvent 4. Consider inert atmosphere StabilityIssue->ActionStability ConfirmStability Confirm with Stability Study (HPLC) ActionStability->ConfirmStability G HPLC Stability Study Workflow Prep Prepare 10 mM This compound Stock (T=0) Incubate Aliquot and Incubate (e.g., RT, 4°C, 37°C) Prep->Incubate AnalyzeT0 Dilute & Analyze T=0 Sample via HPLC Prep->AnalyzeT0 Timepoint Retrieve Sample at Time Point (T=x) Incubate->Timepoint RecordT0 Record Peak Area of Intact this compound AnalyzeT0->RecordT0 Calculate Calculate % Remaining vs. T=0 RecordT0->Calculate AnalyzeTx Dilute & Analyze T=x Sample via HPLC Timepoint->AnalyzeTx RecordTx Record Peak Area of Intact this compound AnalyzeTx->RecordTx RecordTx->Calculate G Hypothetical Degradation of this compound Core node_A This compound (Intact Quinoline Core) node_B 2-hydroxyquinoline derivative (Initial Oxidation Product) node_A->node_B [O] node_C Ring-Opened Products (Loss of Activity) node_B->node_C [O], H₂O node_cond1 Oxidative Stress (O₂, H₂O₂) node_cond2 Further Oxidation or Hydrolysis

References

Technical Support Center: Overcoming 2-Mpmdq Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 2-Mpmdq during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

A1: this compound is a potent and selective α1-adrenoceptor antagonist belonging to the quinazoline class of compounds. Like many quinazoline derivatives, this compound has limited aqueous solubility. This can lead to its precipitation in stock solutions or, more commonly, upon dilution into aqueous assay buffers. Such precipitation can result in inaccurate and unreliable experimental data, including underestimated potency and inconsistent results.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been reported to be soluble in DMSO up to 50 mM. It is crucial to use a high-purity, anhydrous grade of DMSO, as absorbed water can significantly reduce the solubility of the compound.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do to prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to mitigate this issue:

  • Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate a final concentration of up to 0.5% DMSO without significant adverse effects. Determine the maximum DMSO concentration your specific cell line or assay can tolerate and adjust your dilution scheme accordingly.

  • Use a Co-solvent: In some instances, using a co-solvent like ethanol in your intermediate dilution steps can help maintain the solubility of the compound before the final dilution into the aqueous buffer. However, the final concentration of ethanol should also be tested for its effect on the assay.

  • Employ Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions. Preparing a stock solution of Pluronic F-127 in your assay buffer and then adding the this compound stock solution to it can help prevent precipitation.

  • Sonication: After diluting the this compound stock solution into the assay buffer, brief sonication in a water bath can help to redissolve any small precipitates that may have formed.

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent.[2] If your assay permits, you can try to slightly adjust the pH of your buffer to see if it improves the solubility of this compound.

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is the primary recommendation, N,N-dimethylformamide (DMF) can also be an effective solvent for some quinazoline derivatives.[3] If DMSO is incompatible with your assay system, DMF could be considered as an alternative. However, it is important to note that DMF can also exhibit cellular toxicity, and its final concentration in the assay should be carefully controlled and validated. For some related compounds, ethanol has been used for recrystallization, suggesting it could be used for initial solubilization at higher concentrations, but its lower polarity compared to DMSO may limit the achievable stock concentration.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in assays.

Issue Potential Cause Troubleshooting Steps
Precipitation in Stock Solution - The concentration exceeds the solubility limit in the chosen solvent.- The solvent (e.g., DMSO) has absorbed water.- Prepare a fresh stock solution at a lower concentration.- Use fresh, anhydrous DMSO.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
Precipitation upon Dilution into Aqueous Buffer - The compound's solubility in the aqueous buffer is low.- The final concentration of the organic solvent is too low to maintain solubility.- Decrease the final concentration of this compound in the assay.- Increase the final percentage of DMSO in the assay, ensuring it is within the tolerated range for your cells.- Use a co-solvent like ethanol for intermediate dilutions.- Add a non-ionic surfactant like Pluronic F-127 to the assay buffer.- Sonicate the final solution briefly.
Inconsistent or Non-reproducible Assay Results - Incomplete solubilization or precipitation of this compound.- Degradation of the compound in solution.- Visually inspect all solutions for precipitates before use.- Prepare fresh dilutions of this compound for each experiment.- Ensure the stock solution is stored properly (protected from light and moisture).
Low or No Biological Activity Observed - The effective concentration of soluble this compound is below the active range due to precipitation.- The compound has degraded.- Confirm the solubility of this compound in your specific assay buffer at the intended concentration.- Re-evaluate your solubilization and dilution protocol using the steps outlined above.- Test a fresh batch of the compound.

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Up to 50 mMThe recommended solvent for preparing high-concentration stock solutions.
Ethanol Data not availableMay have some solubility, but likely lower than DMSO. Can be explored as a co-solvent.
Phosphate-Buffered Saline (PBS) PoorExpected to have very low solubility, leading to precipitation.
Water PoorThe parent quinazoline is soluble in water, but substitutions in its derivatives often lead to poor aqueous solubility.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

  • Sterile, appropriate aqueous assay buffer (e.g., DMEM, HBSS)

Procedure:

  • Preparation of 50 mM Stock Solution in DMSO: a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. c. Vortex the solution vigorously for 1-2 minutes. d. If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm that no solid particles are present. f. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. Perform serial dilutions of the 50 mM stock solution in 100% DMSO to create intermediate stocks. b. For the final dilution into the aqueous assay buffer, ensure that the final DMSO concentration does not exceed the tolerance level of your assay (typically ≤ 0.5%). c. To minimize precipitation, add the DMSO stock of this compound to the assay buffer while vortexing the buffer. d. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Cell Viability Assay (MTT Assay) to Assess this compound Cytotoxicity

This protocol describes a general method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., a cell line endogenously expressing α1-adrenoceptors)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Remove the old media and add fresh media containing the desired concentrations of this compound (and a vehicle control with the same final DMSO concentration). b. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenoceptor gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 plc->ip3 dag DAG plc->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Leads to norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Activates mpmdq This compound (Antagonist) mpmdq->alpha1_receptor Blocks

Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: Solubility Issue with this compound prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock check_dissolution Ensure Complete Dissolution (Vortex/Sonicate) prep_stock->check_dissolution dilution Dilute into Aqueous Assay Buffer (Final DMSO ≤ 0.5%) check_dissolution->dilution Fully Dissolved precipitation Precipitation Occurs? dilution->precipitation troubleshoot Troubleshooting Strategies: - Lower Final Concentration - Use Co-solvent (e.g., Ethanol) - Add Surfactant (e.g., Pluronic F-127) - Adjust Buffer pH precipitation->troubleshoot Yes proceed Proceed with Assay precipitation->proceed No troubleshoot->dilution

Caption: Troubleshooting workflow for overcoming this compound solubility issues in assays.

References

Technical Support Center: Reducing Off-Target Effects of 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the small molecule inhibitor, 2-Mpmdq. Our goal is to help you achieve more specific and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with this compound?

Q2: How can I identify the potential off-target profile of this compound in my experimental system?

A2: A combination of computational and experimental approaches is recommended. In silico methods, like Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening this compound against extensive databases of protein structures and compound activity data. Following computational prediction, experimental validation is crucial. Techniques such as broad-panel kinase profiling, receptor binding assays, and cellular thermal shift assays (CETSA) can empirically confirm these predicted interactions.

Q3: What are the primary strategies to reduce this compound's off-target effects in my experiments?

A3: Several key strategies can be implemented:

  • Use the Lowest Effective Concentration: It is crucial to determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies. This minimizes the engagement of lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Using other inhibitors with different chemical structures that target the same primary protein can help confirm that the observed phenotype is not due to a shared off-target effect.

  • Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can provide strong evidence that the observed biological effect is a direct result of modulating the target of interest.

Q4: My cells are showing unexpected toxicity after treatment with this compound. Could this be an off-target effect?

A4: Yes, unexpected toxicity is a common indicator of off-target effects. The inhibitor may be interacting with essential cellular proteins, leading to cell stress or death. To troubleshoot this, consider performing a cell viability assay across multiple cell lines to check for cell-type specificity. Additionally, a broad off-target screening panel can help identify potential unintended targets that might be mediating these toxic effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-specific Phenotypic Results

If you are observing inconsistent results or a phenotype that does not align with the known function of the intended target of this compound, it is highly probable that off-target effects are interfering with your experiment.

Troubleshooting Workflow:

start Inconsistent Phenotypic Results step1 Step 1: Verify On-Target Engagement (e.g., CETSA, Biochemical Binding Assay) start->step1 step2 Step 2: Perform Dose-Response Curve (Determine Lowest Effective Concentration) step1->step2 step3 Step 3: Conduct Rescue Experiment (Express inhibitor-resistant mutant of target) step2->step3 step4 Step 4: Profile against Off-Target Panel (e.g., Kinase or GPCR panels) step3->step4 outcome1 Phenotype is On-Target step4->outcome1 If phenotype is rescued and no significant off-targets identified outcome2 Phenotype is Off-Target step4->outcome2 If phenotype is not rescued and off-targets are identified

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in a cellular context.

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and heat the lysates across a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, unstable proteins.

    • Collect the supernatant containing the soluble, stable proteins.

    • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

  • Rescue Experiment: This experiment provides strong evidence for on-target action.

    • Engineer cells to express a mutant version of the target protein that is resistant to this compound.

    • Treat both the wild-type and mutant-expressing cells with this compound.

    • If the observed phenotype is reversed or diminished in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.

Issue 2: High Cellular Toxicity at Effective Concentrations

If this compound is causing significant cell death at concentrations required for on-target activity, this may be due to potent off-target interactions.

Data Presentation: Kinase Profiling of this compound

To identify potential off-targets responsible for toxicity, a kinase screen is often performed. Below is an example of how to present such data.

Kinase TargetIC50 (nM) of this compoundOn-Target/Off-TargetPotential Implication
Target Kinase A 15 On-Target Desired therapeutic effect
Kinase B250Off-TargetPro-apoptotic signaling
Kinase C800Off-TargetCell cycle arrest
Kinase D>10,000Off-TargetMinimal interaction
Kinase E150Off-TargetStress response pathway activation

Signaling Pathway Analysis:

The identification of off-target kinases allows for the investigation of the signaling pathways they modulate. For instance, if "Kinase B" is a known activator of an apoptotic pathway, this could explain the observed toxicity.

Mpmdq This compound TargetA Target Kinase A (On-Target) Mpmdq->TargetA KinaseB Kinase B (Off-Target) Mpmdq->KinaseB DesiredEffect Desired Cellular Effect TargetA->DesiredEffect Apoptosis Apoptosis KinaseB->Apoptosis

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Create a range of concentrations of this compound through serial dilution.

  • Assay Setup: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted this compound or a vehicle control to the wells and incubate at a specified temperature for a set time.

  • Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.

  • Data Analysis: Read the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

By following these guidelines and protocols, researchers can more effectively identify, understand, and mitigate the off-target effects of this compound, leading to more accurate and reproducible scientific findings.

References

improving the signal-to-noise ratio for 2-Mpmdq detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for the detection of 2-Mpmdq. Given that this compound is a novel or specialized compound, this guide focuses on general best practices and specific strategies applicable to the analysis of heterocyclic small molecules, with a particular emphasis on quinoline derivatives, a common structural motif in drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting and quantifying this compound?

A1: For novel heterocyclic compounds like this compound, the most common and effective analytical techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. The choice of technique depends on the physicochemical properties of this compound, such as its polarity, volatility, and thermal stability. LC-MS is often preferred for its high sensitivity and applicability to a wide range of compounds.[1][2]

Q2: I am observing a very low signal for this compound in my LC-MS analysis. What are the potential causes and how can I improve it?

A2: A low signal in LC-MS can stem from several factors. Start by verifying the sample concentration and the injection volume.[3] Ensure the mobile phase is optimized for the ionization of this compound; this includes adjusting the pH and the organic solvent composition.[4] Optimizing the mass spectrometer's ionization source parameters, such as capillary voltage and gas flow rates, is also crucial for maximizing the signal. Additionally, consider the possibility of ion suppression from matrix components in your sample.

Q3: My baseline is very noisy in my chromatogram. What are the common sources of noise and how can I reduce them?

A3: High baseline noise can significantly impact your ability to detect low concentrations of this compound. Common sources of noise include contaminated solvents or reagents, an aging detector lamp, a dirty flow cell, or leaks in the HPLC system. Ensure you are using high-purity solvents and that your mobile phase is properly degassed. Regularly cleaning the ion source of the mass spectrometer can also help reduce background noise.

Q4: Can I use fluorescence detection for this compound? What are the advantages?

A4: If this compound possesses fluorescent properties, which is common for quinoline derivatives, fluorescence detection can be a highly sensitive and selective method. The main advantages are a potentially lower limit of detection and less interference from non-fluorescent matrix components, leading to a better signal-to-noise ratio. To use this method, you will need to determine the optimal excitation and emission wavelengths for this compound.

Q5: How important is sample preparation for improving the signal-to-noise ratio?

A5: Sample preparation is a critical step for improving the signal-to-noise ratio, especially when dealing with complex matrices like biological fluids or tissue extracts. Effective sample preparation can remove interfering substances that cause matrix effects and contribute to baseline noise. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and concentrate the analyte of interest.

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS

This guide provides a step-by-step approach to troubleshooting and resolving low signal intensity for this compound in an LC-MS workflow.

Troubleshooting Workflow

Low_Signal_Workflow start Low Signal for this compound Detected check_sample 1. Verify Sample Integrity - Check concentration - Assess stability - Ensure proper storage start->check_sample check_injection 2. Examine Injection Process - Verify injection volume - Check for syringe/loop blockages - Inspect autosampler check_sample->check_injection optimize_lc 3. Optimize LC Conditions - Adjust mobile phase pH - Modify gradient profile - Check column performance check_injection->optimize_lc optimize_ms 4. Optimize MS Parameters - Tune ion source settings - Check for correct m/z - Optimize fragmentation energy (MS/MS) optimize_lc->optimize_ms check_matrix 5. Investigate Matrix Effects - Perform standard addition - Analyze diluted samples - Improve sample cleanup optimize_ms->check_matrix resolution Signal Improved? check_matrix->resolution end_good Problem Resolved resolution->end_good Yes end_bad Consult Instrument Specialist resolution->end_bad No

Caption: A systematic workflow for diagnosing low signal intensity.

Potential Cause Troubleshooting Steps Recommended Action
Sample Issues Verify the concentration and stability of your this compound standard and samples.Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation.
Injection Problems Check the injection volume and ensure the autosampler is functioning correctly. Inspect for any blockages in the syringe or sample loop.Perform a manual injection to rule out autosampler issues. Clean or replace any blocked components.
Suboptimal LC Method The mobile phase composition, including pH and organic content, may not be optimal for this compound retention and elution. The column may be degraded.Systematically vary the mobile phase pH and gradient to find the optimal conditions for peak shape and intensity. Replace the column if it shows signs of degradation.
Inefficient Ionization The settings for the ion source (e.g., capillary voltage, gas temperature, nebulizer pressure) may not be optimized for this compound.Infuse a standard solution of this compound directly into the mass spectrometer and optimize the ion source parameters for maximum signal intensity.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.Improve the sample preparation procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.
Issue 2: High Baseline Noise in HPLC/LC-MS

This guide outlines a systematic approach to identifying and eliminating sources of high baseline noise.

Troubleshooting Workflow

High_Noise_Workflow start High Baseline Noise Observed check_mobile_phase 1. Evaluate Mobile Phase - Use high-purity solvents - Ensure proper degassing - Check for contamination start->check_mobile_phase inspect_system 2. Inspect HPLC System - Check for leaks - Examine pump performance - Clean detector flow cell check_mobile_phase->inspect_system check_column 3. Assess Column Health - Look for column bleed - Flush or replace the column inspect_system->check_column evaluate_detector 4. Evaluate Detector Settings - Check lamp energy/age - Adjust data acquisition rate check_column->evaluate_detector resolution Noise Reduced? evaluate_detector->resolution end_good Problem Resolved resolution->end_good Yes end_bad Consult Instrument Specialist resolution->end_bad No

Caption: A systematic workflow for troubleshooting high baseline noise.

Potential Cause Troubleshooting Steps Recommended Action
Mobile Phase Contamination Impurities in solvents or additives can contribute to a noisy baseline. Ensure solvents are HPLC or MS grade.Use freshly prepared mobile phase with high-purity solvents and reagents. Filter the mobile phase before use.
Inadequate Degassing Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.Ensure the online degasser is functioning correctly. If not available, degas the mobile phase by sonication or helium sparging.
System Leaks Leaks in pump seals, fittings, or injection valves can introduce air and cause pressure fluctuations, leading to noise.Systematically check all fittings for leaks. Perform a pressure test to ensure the system is sealed.
Detector Issues A dirty flow cell or a deteriorating lamp (in UV or fluorescence detectors) can increase baseline noise.Flush the flow cell with an appropriate cleaning solution. Check the lamp's energy and replace it if it is below the manufacturer's specification.
Column Bleed Degradation of the column's stationary phase can lead to a rising baseline and increased noise, especially in gradient elution.Condition the column according to the manufacturer's instructions. If bleed persists, replace the column with a new, low-bleed column.

Experimental Protocols

Protocol 1: Optimization of MS Parameters for this compound Detection

This protocol describes a general procedure for optimizing the mass spectrometer settings for a novel compound like this compound.

Experimental Workflow

MS_Optimization_Workflow prep_standard 1. Prepare this compound Standard (e.g., 1 µg/mL in 50:50 Acetonitrile:Water) infusion_setup 2. Set up Direct Infusion - Infuse standard via syringe pump - Tee into LC flow prep_standard->infusion_setup initial_scan 3. Perform Initial Full Scan - Identify precursor ion [M+H]+ or [M-H]- - Check for adducts infusion_setup->initial_scan optimize_source 4. Optimize Ion Source Parameters - Adjust capillary voltage, gas flows, and temperature - Maximize precursor ion intensity initial_scan->optimize_source msms_fragmentation 5. Optimize MS/MS Fragmentation - Select precursor ion - Vary collision energy - Identify stable and intense product ions optimize_source->msms_fragmentation define_srm 6. Define SRM/MRM Transitions - Select precursor and product ions - Optimize dwell time msms_fragmentation->define_srm end Optimized MS Method define_srm->end

Caption: Workflow for optimizing mass spectrometer parameters.

Methodology:

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump. The flow from the syringe pump is typically "T-eed" into the flow from the LC.

  • Perform a full scan acquisition to identify the precursor ion of this compound. This will likely be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.

  • Systematically optimize the ion source parameters while monitoring the intensity of the precursor ion. These parameters include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Adjust each parameter to maximize the signal intensity.

  • For MS/MS detection, perform product ion scans at various collision energies to induce fragmentation of the precursor ion. Identify two to three stable and intense product ions.

  • Create a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ion transitions. This will provide the highest selectivity and sensitivity for quantification.

Protocol 2: Enhancing Signal-to-Noise Ratio through Data Processing

This protocol outlines common data processing techniques to improve the signal-to-noise ratio after data acquisition.

Logical Relationship Diagram

Data_Processing_Diagram raw_data Raw Chromatographic Data (High Noise) smoothing 1. Smoothing Algorithms - Moving Average - Savitzky-Golay raw_data->smoothing integration 2. Optimized Peak Integration - Adjust integration parameters - Manual integration if necessary smoothing->integration processed_data Processed Data (Improved S/N) integration->processed_data

Caption: Data processing steps to improve the signal-to-noise ratio.

Methodology:

  • Apply a smoothing algorithm to the raw chromatogram. Common algorithms available in most chromatography data systems (CDS) include:

    • Moving Average: This method averages a set number of data points to smooth out random noise.

    • Savitzky-Golay: This is a more advanced smoothing filter that fits a polynomial to a set of data points, which can better preserve the peak shape.

    • Caution: Excessive smoothing can broaden peaks and reduce peak height, so use the minimum amount necessary.

  • Optimize peak integration parameters in your CDS. Adjust the peak width, threshold, and other integration settings to ensure that the software is accurately detecting and integrating the peak for this compound while ignoring baseline noise.

  • If necessary, perform manual integration for very small peaks near the limit of detection to ensure accurate quantification.

By following these troubleshooting guides and experimental protocols, researchers can systematically address the challenges of detecting this compound and significantly improve the signal-to-noise ratio in their analytical measurements.

References

Technical Support Center: Scaling Up 2-Mpmdq Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Mpmdq synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound production from lab to pilot plant?

A1: Transitioning this compound synthesis from a laboratory to a pilot plant scale introduces several challenges. These primarily revolve around process reproducibility, safety, and purity.[1][2][3][4] Key issues include:

  • Reaction Kinetics and Thermodynamics: Heat and mass transfer can differ significantly in larger reactors, potentially altering reaction rates and leading to the formation of impurities.[2]

  • Reagent and Solvent Effects: The grade and source of reagents and solvents can have a more pronounced impact on the reaction at a larger scale.

  • Mixing Efficiency: Achieving homogenous mixing in large vessels is more complex and can affect reaction consistency and yield.

  • Safety Considerations: Exothermic reactions that are manageable at a small scale can pose significant safety risks at a larger scale if not properly controlled.

  • Impurity Profile: The impurity profile may change during scale-up due to variations in reaction conditions.

Q2: How can I ensure consistent batch-to-batch reproducibility during this compound scale-up?

A2: Ensuring batch-to-batch consistency is critical for successful scale-up. A systematic approach is recommended:

  • Process Parameter Control: Tightly control critical process parameters such as temperature, pressure, addition rates, and mixing speed.

  • Raw Material Qualification: Establish strict specifications for all starting materials and reagents.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all manufacturing steps.

  • In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and quality at critical stages.

  • Process Analytical Technology (PAT): Utilize PAT to gain real-time understanding and control over the process.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Hazard Analysis: Conduct a thorough hazard analysis to identify potential risks, such as thermal runaway, pressure buildup, and exposure to hazardous materials.

  • Process Safety Management (PSM): Implement a robust PSM system to manage risks.

  • Equipment Selection: Use equipment that is appropriately rated for the process conditions and scale.

  • Emergency Procedures: Establish and practice emergency shutdown and response procedures.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected based on lab-scale experiments.

  • In-process controls show incomplete conversion of starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Poor Mixing Increase agitation speed or consider a different impeller design to improve mixing efficiency.
Temperature Gradients Ensure uniform heating/cooling of the reactor. Use a jacketed reactor with good heat transfer.
Reagent Quality Qualify all reagents and solvents to ensure they meet the required specifications.
Side Reactions Optimize reaction conditions (e.g., temperature, concentration) to minimize the formation of byproducts.
Product Degradation Investigate potential degradation pathways and adjust work-up and purification conditions accordingly.
Issue 2: High Levels of Impurities in the Final Product

Symptoms:

  • The purity of the isolated this compound, as determined by analytical methods like HPLC, is below the acceptable limit.

  • New, unidentified impurities are observed at a larger scale.

Possible Causes & Solutions:

CauseRecommended Action
Changes in Reaction Kinetics Re-optimize the reaction conditions for the larger scale. Consider a Design of Experiments (DoE) approach.
Localized Hotspots Improve heat transfer and mixing to prevent the formation of impurities due to localized high temperatures.
Extended Reaction Times Monitor the reaction closely and stop it once the desired conversion is reached to prevent the formation of degradation products.
Inefficient Purification Develop a more robust purification method, such as crystallization or chromatography, that is scalable.

Experimental Protocols

Protocol 1: In-Process Monitoring of this compound Synthesis by HPLC

This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of the this compound synthesis reaction.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    10 80
    15 80
    15.1 20

    | 20 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), and dilute to an appropriate concentration before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Qualification reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup charging Reagent Charging reactor_setup->charging reaction_monitoring Reaction Monitoring (IPC via HPLC) charging->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction crystallization Crystallization extraction->crystallization purity_analysis Purity Analysis (HPLC, GC-MS) crystallization->purity_analysis characterization Characterization (NMR, MS) purity_analysis->characterization

Caption: Experimental workflow for this compound synthesis and analysis.

troubleshooting_logic start Low Yield or High Impurities check_mixing Investigate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control check_mixing->check_temp If mixing is poor check_mixing->check_temp If mixing is adequate optimize_conditions Re-optimize Reaction Conditions check_mixing->optimize_conditions If mixing is poor check_reagents Verify Reagent Quality check_temp->check_reagents If temp control is poor check_temp->check_reagents If temp control is good check_temp->optimize_conditions If temp control is poor check_reagents->optimize_conditions If reagents are impure improve_purification Develop Robust Purification check_reagents->improve_purification If reagents are impure check_reagents->improve_purification If reagents are pure

References

Technical Support Center: Refining In Vivo Dosage of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists refining the in vivo dosage of novel compounds, referred to herein as "Compound X." The principles and methodologies described are based on established practices in preclinical drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A common challenge in preclinical research is establishing an effective and safe in vivo dosage regimen. Below are answers to frequently asked questions and a guide to troubleshooting common issues.

Question/Issue Answer/Troubleshooting Steps
How do I select the starting dose for my in vivo study? The initial dose is often determined from in vitro data (e.g., EC50 or IC50) and allometric scaling from in vitro to in vivo models. A thorough literature review of compounds with similar structures or mechanisms of action can also provide guidance. It is crucial to start with a dose significantly lower than any potential toxic threshold.
I am not observing the expected efficacy at my initial doses. What should I do? 1. Verify Compound Activity: Ensure the compound is active in vitro. Re-run relevant assays to confirm its potency. 2. Dose Escalation: Gradually increase the dose in subsequent cohorts. Monitor for both efficacy and signs of toxicity. 3. Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be rapidly metabolized. Conduct a PK study to determine the compound's concentration in plasma and target tissues over time.[1][2][3][4] 4. Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) may not be optimal. Consider alternative administration routes.
I am observing unexpected toxicity at doses where I don't see efficacy. What are my options? 1. Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and perform smaller, incremental dose increases.[5] 2. Refine Dosing Schedule: The dosing frequency may be too high. Consider less frequent administration based on the compound's half-life. 3. Formulation Issues: The vehicle used to dissolve or suspend the compound may be contributing to toxicity. Test the vehicle alone as a control group.
How many animals should I use per dose group? The number of animals depends on the statistical power required to detect a significant effect. A power analysis should be conducted based on expected effect size and variability. Typically, 8-12 animals per group is a reasonable starting point for efficacy studies.
What are the key parameters to measure in a pharmacokinetic (PK) study? Key PK parameters include Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2).
Should I conduct toxicology studies in more than one species? Regulatory guidelines often require safety data from two species (one rodent and one non-rodent) before advancing to clinical trials. This increases the likelihood of identifying potential toxicities.

Quantitative Data Summary: Hypothetical Dose-Ranging Study of Compound X

The following table summarizes data from a hypothetical dose-ranging study for Compound X administered orally to mice.

Dose Group (mg/kg) Mean Plasma Concentration (AUC µg*h/mL) Tumor Growth Inhibition (%) Observed Toxicities
10.5 ± 0.15 ± 2%None
105.2 ± 1.125 ± 5%None
3015.8 ± 3.255 ± 8%Mild lethargy in 2/10 animals
10045.1 ± 9.565 ± 7%Significant lethargy, 10% weight loss

Experimental Protocols

Dose-Response Experiment for Efficacy

Objective: To determine the effective dose range of Compound X for inhibiting tumor growth in a mouse xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are implanted subcutaneously with human cancer cells.

  • Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly with calipers.

  • Group Allocation: Mice are randomized into vehicle control and multiple Compound X dose groups (e.g., 1, 10, 30, 100 mg/kg).

  • Dosing: Compound X is administered daily via oral gavage for 21 days.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each dose group relative to the vehicle control.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Compound X after a single oral dose.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: A single dose of Compound X (e.g., 30 mg/kg) is administered via oral gavage.

  • Blood Sampling: Blood samples are collected from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Compound X is quantified using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using appropriate software.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Dosage Refinement in_vitro In Vitro Potency (EC50/IC50) dose_ranging Dose-Ranging Efficacy Study in_vitro->dose_ranging Inform Starting Dose pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Identify Efficacious Doses tox_study Toxicology Study dose_ranging->tox_study Evaluate Safety at Efficacious Doses pk_study->tox_study Correlate Exposure with Toxicity optimal_dose Optimal Dose Selection pk_study->optimal_dose Inform Dosing Schedule tox_study->optimal_dose Determine Therapeutic Window

Caption: Experimental workflow for refining in vivo dosage.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for Compound X receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k compound_x Compound X compound_x->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Technical Support Center: Method Refinement for High-Throughput Screening with 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the fictional fluorescent probe "2-Mpmdq" for illustrative purposes, as no specific data for a compound with this name is publicly available. The principles and troubleshooting guidance are derived from common practices in high-throughput screening with novel fluorescent reagents.

Introduction to this compound

2-Methyl-p-methoxydiquinolinium (this compound) is a novel fluorescent probe designed for the sensitive detection of Kinase X activity. In its basal state, this compound exhibits low fluorescence. Upon phosphorylation by active Kinase X, the probe undergoes a conformational change, leading to a significant increase in its fluorescence quantum yield. This direct relationship between Kinase X activity and fluorescence intensity makes this compound a powerful tool for high-throughput screening of potential Kinase X inhibitors.

Fictional Mechanism of Action of this compound

The proposed mechanism involves the specific recognition of a consensus sequence on a peptide substrate by Kinase X. This compound is conjugated to this peptide. When Kinase X phosphorylates the peptide, the negatively charged phosphate group induces an intramolecular rearrangement of the this compound molecule, disrupting a self-quenching mechanism and resulting in a fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for HTS assays?

A1: The optimal concentration of this compound can vary depending on the specific assay conditions, including enzyme concentration and substrate affinity. We recommend performing a titration experiment to determine the ideal concentration. A good starting point for optimization is typically in the range of 100-500 nM. Refer to the table below for recommended starting parameters.

Q2: How can I minimize background fluorescence in my assay?

A2: High background fluorescence can be a common issue. To minimize it, consider the following:

  • Use phenol red-free media: Phenol red is a known fluorescent compound.

  • Test for compound autofluorescence: Some library compounds may be inherently fluorescent at the excitation and emission wavelengths of this compound.[1][2] It is advisable to pre-screen compounds for autofluorescence.

  • Optimize reagent concentrations: High concentrations of either the enzyme or the probe can contribute to higher background.

  • Ensure high-purity reagents: Use high-purity solvents and reagents to avoid fluorescent contaminants.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is light-sensitive and should be stored protected from light. For long-term storage, it is recommended to keep it at -20°C as a desiccated powder or in a non-aqueous solvent like DMSO. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: Is this compound compatible with other common fluorescent dyes in multiplexed assays?

A4: The spectral properties of this compound should be considered when designing multiplexed assays. Below is a table summarizing its spectral compatibility with other common fluorophores. Always check for spectral overlap to avoid bleed-through between channels.

Troubleshooting Guide

Problem 1: Low Signal-to-Background Ratio

Q: My signal-to-background ratio is below the acceptable range (e.g., <3). What are the possible causes and solutions? [3]

A: A low signal-to-background ratio can compromise the quality of your HTS data. Here are some potential causes and troubleshooting steps:

  • Suboptimal Reagent Concentrations:

    • Enzyme Concentration Too Low: The enzyme concentration may be insufficient to produce a robust signal. Try increasing the enzyme concentration.

    • Probe Concentration Too High: Excess unbound probe can contribute to high background. Perform a probe titration to find the optimal concentration.

  • Assay Conditions:

    • Insufficient Incubation Time: The enzymatic reaction may not have reached completion. Optimize the incubation time.[4]

    • Suboptimal Temperature or pH: Ensure the assay buffer is at the optimal pH and temperature for Kinase X activity.

  • Reagent Quality:

    • Degraded Enzyme or Probe: Ensure the enzyme and this compound have been stored correctly and have not degraded.

    • Contaminated Buffers: Use fresh, high-quality buffers.

Problem 2: High Well-to-Well Variability

Q: I am observing a high coefficient of variation (CV) across my plate, leading to a poor Z'-factor. How can I improve my assay's precision?

A: High variability can be due to several factors, from technical execution to reagent issues.

  • Inconsistent Dispensing:

    • Liquid Handling Errors: Calibrate and validate your automated liquid handlers to ensure accurate and precise dispensing of all reagents.

    • Manual Pipetting Inconsistencies: If using manual pipettes, ensure proper technique and use calibrated pipettes.

  • Edge Effects:

    • Evaporation: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. Use plate sealers and consider leaving the outer wells empty or filled with buffer.[4]

  • Cell-Based Assay Issues (if applicable):

    • Uneven Cell Seeding: Ensure a uniform cell density across all wells.

    • Cell Health: Poor cell viability can lead to inconsistent results.

Problem 3: Signal Quenching or Compound Interference

Q: I suspect some of my library compounds are interfering with the fluorescent signal. How can I identify and mitigate this?

A: Compound interference is a common source of false positives and negatives in fluorescence-based HTS.

  • Fluorescent Compounds: As mentioned in the FAQ, some of your test compounds may be fluorescent themselves. These should be identified in a pre-screen and excluded or flagged.

  • Quenching Compounds: Some compounds can absorb the excitation or emission light of this compound, a phenomenon known as quenching.

    • Counter-Screening: Perform a counter-screen where the fluorescent signal is generated in the absence of the enzyme. Compounds that reduce the signal in this assay are potential quenchers.

  • Light Scattering: Precipitated compounds can scatter light and affect the fluorescence reading. Check for compound precipitation in the assay wells.

Quantitative Data Summary

Table 1: Recommended Assay Parameters for Kinase X Inhibition Assay

ParameterRecommended RangeStarting Point
This compound Concentration50 - 1000 nM200 nM
Kinase X Concentration1 - 50 nM10 nM
ATP Concentration1 - 100 µM (near Km)10 µM
Incubation Time30 - 120 minutes60 minutes
Incubation Temperature25 - 37 °C30 °C
DMSO Tolerance< 1%0.5%

Table 2: Troubleshooting Common HTS Artifacts with this compound

ArtifactPotential CauseSuggested Solution
False Positives Autofluorescent compoundsPre-screen compound library for fluorescence at assay wavelengths.
Enzyme inhibitorsConfirm hits with dose-response curves and orthogonal assays.
Light scattering from precipitated compoundsCheck for compound precipitation; improve compound solubility.
False Negatives Signal quenching by compoundsPerform a counter-screen to identify quenching compounds.
Insufficient compound concentrationEnsure compound library is at the appropriate screening concentration.
Compound degradationVerify the stability of library compounds under assay conditions.

Table 3: Spectral Properties and Compatibility of this compound

FluorophoreExcitation (nm)Emission (nm)Spectral Overlap with this compound
This compound 485 525 -
Fluorescein (FITC)495520High
Rhodamine (TRITC)550575Low
Cyanine 3 (Cy3)550570Low
Cyanine 5 (Cy5)650670None

Experimental Protocols

Detailed Methodology: Kinase X Inhibition HTS Assay

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate.

    • Dispense 20 nL of DMSO into the control wells (positive and negative controls).

  • Enzyme Preparation and Dispensing:

    • Prepare a 2X Kinase X enzyme solution (e.g., 20 nM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Dispense 5 µL of the 2X enzyme solution into all wells except the negative control wells.

    • Dispense 5 µL of assay buffer without enzyme into the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate solution containing 400 nM this compound and 20 µM ATP in assay buffer.

    • Dispense 5 µL of the 2X substrate solution into all wells to start the enzymatic reaction. The final volume in each well should be 10 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 30°C for 60 minutes.

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader with excitation set to 485 nm and emission set to 525 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

    • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| A Z'-factor ≥ 0.5 is generally considered excellent for HTS.

Visualizations

Signaling_Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Kinase X Kinase X Upstream Kinase->Kinase X Substrate Substrate Kinase X->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inflammatory Response Inflammatory Response Phosphorylated Substrate->Inflammatory Response

Caption: Hypothetical signaling pathway involving Kinase X.

HTS_Workflow start Start compound_plating Compound Plating Dispense 20 nL of compounds/DMSO into 384-well plate start->compound_plating enzyme_addition Enzyme Addition Add 5 µL of 2X Kinase X solution compound_plating->enzyme_addition pre_incubation Pre-incubation 15 min at RT enzyme_addition->pre_incubation reaction_initiation Reaction Initiation Add 5 µL of 2X this compound/ATP solution pre_incubation->reaction_initiation incubation Incubation 60 min at 30°C reaction_initiation->incubation read_plate Fluorescence Reading Ex: 485 nm, Em: 525 nm incubation->read_plate data_analysis Data Analysis Calculate % inhibition and Z'-factor read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for a Kinase X HTS assay.

Troubleshooting_Workflow start Low Z'-factor (<0.5) check_s_b Is Signal/Background > 3? start->check_s_b check_cv Is CV of controls < 10%? check_s_b->check_cv Yes optimize_reagents Optimize Reagent Concentrations check_s_b->optimize_reagents No check_liquid_handler Check Liquid Handler Performance check_cv->check_liquid_handler No assay_ok Assay OK check_cv->assay_ok Yes check_edge_effects Investigate Edge Effects check_liquid_handler->check_edge_effects

Caption: Troubleshooting logic for a low Z'-factor.

References

Validation & Comparative

A Comparative Guide: 2-Mpmdq (MPSQ) vs. Etoposide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ), a novel quinoline derivative, and Etoposide, a well-established topoisomerase II inhibitor. This comparison is based on available experimental data on their performance in various cancer cell lines.

I. Quantitative Performance Analysis

The cytotoxic effects of MPSQ and Etoposide have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for both compounds.

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as incubation time can significantly influence the results.

Table 1: Cytotoxicity of MPSQ in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
COLO 205Colon Adenocarcinoma~1548 hours
B16-F10Mouse Melanoma~1548 hours
MOLT-4Leukemia>1548 hours
MCF7Breast Cancer>1548 hours
A-498Kidney Cancer>1548 hours

Table 2: Cytotoxicity of Etoposide in Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (µM)Incubation Time
COLO 205Colon Adenocarcinoma0.13 (GI50)48 hours
COLO 205Colon Adenocarcinoma0.43 (IC50)48 hours
B16-F10Mouse Melanoma6.25 (IC50)72 hours
MCF-7Breast Cancer150 (IC50)24 hours
MCF-7Breast Cancer5.5 (IC50)Not Specified

II. Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of MPSQ and Etoposide.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MPSQ or Etoposide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with MPSQ or Etoposide start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read end Calculate IC50 read->end

MTT Assay Experimental Workflow.

B. Apoptosis Detection by Western Blot

Western blotting is used to detect specific proteins involved in the apoptotic signaling pathways.

  • Cell Lysis: Cells are treated with MPSQ or Etoposide for a specified time. After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified to determine the relative protein expression levels.

III. Mechanism of Action and Signaling Pathways

A. 2-Mpmdq (MPSQ)

MPSQ is a planar, tetracyclic quinoline derivative that exhibits anti-cancer activity primarily through DNA intercalation . By inserting itself between the base pairs of the DNA double helix, MPSQ disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

While the precise signaling cascade of MPSQ-induced apoptosis is still under investigation, studies on structurally related quinoline derivatives suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway . This is likely initiated by DNA damage and may involve the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of executioner caspases like caspase-3.[2]

G cluster_mpsq Proposed Apoptotic Pathway of MPSQ MPSQ MPSQ DNA_Intercalation DNA Intercalation MPSQ->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS ROS Generation DNA_Damage->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for MPSQ.

B. Etoposide

Etoposide is a well-characterized chemotherapeutic agent that functions as a topoisomerase II inhibitor . Topoisomerase II is an enzyme that facilitates DNA replication by creating transient double-strand breaks to relieve torsional stress. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks.

The resulting DNA damage triggers a robust apoptotic response through both the intrinsic and extrinsic pathways :

  • Intrinsic Pathway: DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic proteins like PUMA and Bax. p53 can also directly translocate to the mitochondria to promote apoptosis. This leads to the release of cytochrome c, formation of the apoptosome, and activation of caspase-9, which in turn activates caspase-3.

  • Extrinsic Pathway: Etoposide can induce the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), recruitment and activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

G cluster_etoposide Apoptotic Pathways of Etoposide cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII DSB DNA Double-Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 FasL ↑ FasL Expression DSB->FasL Mitochondria Mitochondrial Pathway (Cytochrome c release) p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways for Etoposide.

References

A Comparative Analysis of the Toxicological Profile of 2-Mpmdq and Standard α1-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profile of the investigational α1-adrenoceptor antagonist, 2-Mpmdq, with established standard drugs in the same therapeutic class. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer an objective assessment for research and development purposes.

Introduction to this compound

This compound, chemically identified as (R)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a potent and selective α1-adrenoceptor antagonist. Its mechanism of action involves blocking the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure. As such, it holds potential as an antihypertensive agent. This profile positions this compound in the same therapeutic category as widely-used α1-blockers such as prazosin, doxazosin, and tamsulosin. A thorough evaluation of its safety profile in comparison to these standard drugs is crucial for its further development.

Quantitative Toxicity Data Comparison

While specific preclinical toxicity data for this compound is not extensively available in the public domain, this section summarizes the acute toxicity (LD50) values for several standard α1-adrenoceptor antagonists to provide a benchmark for comparison.

DrugAnimal ModelRoute of AdministrationLD50Citation(s)
Prazosin RatOral1950 mg/kg[1]
MouseOral>5000 mg/kg[2][3]
Doxazosin MouseOral>1000 mg/kg[4][5]
Tamsulosin RatOral650 mg/kg
RatSubcutaneous347 mg/kg
Terazosin RatOral5500 mg/kg
MouseIntravenous259.3 mg/kg
Silodosin RatOral800 mg/kg
DogOral1500 mg/kg

Common Adverse Effects of α1-Adrenoceptor Antagonists

The most frequently reported adverse effects for α1-adrenoceptor antagonists are a direct consequence of their mechanism of action, primarily vasodilation. These include:

  • First-dose hypotension: A significant drop in blood pressure after the initial dose, which can lead to syncope (fainting).

  • Orthostatic hypotension: Dizziness or lightheadedness upon standing up.

  • Headache and Dizziness .

  • Nasal congestion .

  • Reflex tachycardia: An increase in heart rate as a compensatory response to the drop in blood pressure.

Specific Organ System Toxicities of Standard Drugs

Beyond the common pharmacologically-driven side effects, some α1-adrenoceptor antagonists have been associated with specific organ toxicities.

  • Hepatotoxicity: Cases of liver injury have been reported for some α1-blockers. Alfuzosin has been most frequently associated with clinically apparent liver injury, although it is still considered a rare event. Tamsulosin has also been linked to rare cases of acute liver injury. Generally, the class of α1-adrenergic antagonists is associated with a low rate of serum enzyme elevations that are often mild and self-limiting.

  • Genotoxicity: Prazosin has been reported to show some genotoxic effects in studies on pregnant rats at high doses. However, other studies have indicated no mutagenic potential in in vivo genetic toxicology studies for prazosin. Silodosin tested negative in most mutagenicity studies but showed a weak positive in a chromosomal aberration assay without metabolic activation.

  • Cardiotoxicity: While the primary therapeutic effect is on the cardiovascular system, long-term therapy with α1-blockers has not been associated with an improvement in survival and one study showed an increase in heart failure with long-term doxazosin therapy.

Experimental Protocols

Standardized assays are employed to evaluate the toxicological profile of new chemical entities. Below are overviews of key experimental protocols relevant to the assessment of compounds like this compound.

In Vitro Cytotoxicity Assays

These assays are crucial for early-stage screening of a compound's toxicity at the cellular level.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

    • Methodology:

      • Cells are seeded in 96-well plates and incubated.

      • The cells are then exposed to various concentrations of the test compound.

      • After the incubation period, MTT solution is added to each well.

      • Following another incubation, a solubilizing agent is added to dissolve the formazan crystals.

      • The absorbance is measured at a specific wavelength (typically between 550 and 600 nm).

  • Neutral Red Uptake (NRU) Assay:

    • Principle: This assay assesses cell membrane integrity. Viable cells incorporate and bind the neutral red dye within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

    • Methodology:

      • Cells are treated with the test compound.

      • After incubation, the cells are washed and incubated with a neutral red solution.

      • The cells are then washed again to remove excess dye.

      • An extraction solution is added to release the dye from the lysosomes.

      • The absorbance of the extracted dye is measured spectrophotometrically.

Genotoxicity Assays

These assays are designed to detect the potential of a compound to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis, making them unable to grow without it. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and grow on a histidine-free medium.

    • Methodology:

      • The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

      • The treated bacteria are plated on a minimal agar medium lacking histidine.

      • After incubation, the number of revertant colonies is counted. A significant increase in the number of colonies compared to the control indicates mutagenic potential.

  • In Vivo Micronucleus Assay:

    • Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Methodology:

      • Rodents (usually mice or rats) are treated with the test substance.

      • Bone marrow or peripheral blood is collected at appropriate time points.

      • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

      • A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.

Acute Oral Toxicity Testing

These studies determine the short-term adverse effects of a substance after a single oral dose.

  • OECD Test Guideline 423 (Acute Toxic Class Method):

    • Principle: This is a stepwise procedure that uses a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.

    • Methodology:

      • A group of three animals of a single sex is dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg).

      • The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or stopping the test.

      • Observations for signs of toxicity are made for up to 14 days.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and potential for off-target effects, it is essential to visualize the relevant signaling pathways.

alpha1_adrenoceptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (Gq-protein coupled) Norepinephrine->Alpha1_Receptor Binds to G_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to 2_Mpmdq This compound & Standard α1-Antagonists 2_Mpmdq->Alpha1_Receptor Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment Cell_Culture Cell Line Seeding (e.g., HepG2, HEK293) Compound_Exposure Exposure to this compound or Standard Drug (Dose-Response) Cell_Culture->Compound_Exposure Cytotoxicity_Assays Cytotoxicity Assays (MTT, Neutral Red) Compound_Exposure->Cytotoxicity_Assays Genotoxicity_Assays_vitro Genotoxicity Assay (Ames Test) Compound_Exposure->Genotoxicity_Assays_vitro Data_Analysis_vitro Data Analysis (IC50 Calculation) Cytotoxicity_Assays->Data_Analysis_vitro Genotoxicity_Assays_vitro->Data_Analysis_vitro Animal_Model Animal Model Selection (e.g., Rodents) Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Dosing->Acute_Toxicity Genotoxicity_Assays_vivo Genotoxicity Assay (Micronucleus Test) Dosing->Genotoxicity_Assays_vivo Observation Clinical Observation & Pathology Acute_Toxicity->Observation Genotoxicity_Assays_vivo->Observation Data_Analysis_vivo Data Analysis (LD50 Determination) Observation->Data_Analysis_vivo

Caption: General Experimental Workflow for Preclinical Toxicity Testing.

Conclusion

Based on its classification as a selective α1-adrenoceptor antagonist, this compound is expected to share a similar side effect profile with standard drugs in this class, primarily related to its vasodilatory effects. The lack of publicly available, specific toxicity data for this compound necessitates a cautious approach and highlights the need for comprehensive preclinical safety studies. The provided quantitative data for standard α1-blockers and the detailed experimental protocols offer a framework for the systematic evaluation of this compound's safety profile. Future research should focus on generating robust in vitro and in vivo toxicity data for this compound to allow for a direct and quantitative comparison with existing therapeutic options.

References

Unraveling the Molecular Target: A Comparative Analysis of 2-Mpmdq's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the experimental validation of 2-Mpmdq's mechanism of action, offering a comparative analysis with relevant alternative compounds. This guide provides structured data, detailed experimental protocols, and visual representations of key biological pathways.

Initial investigations into the mechanism of action of the novel compound this compound suggest its potential as a modulator of critical signaling pathways implicated in disease progression. To rigorously validate its therapeutic promise, a comprehensive understanding of its molecular interactions is paramount. This guide outlines a series of experimental approaches to elucidate and confirm the mechanism of action of this compound, alongside a comparative framework for evaluating its performance against established or alternative therapeutic agents.

Comparative Analysis of this compound and Alternative Modulators

To contextualize the efficacy and specificity of this compound, a direct comparison with other molecules targeting similar pathways is essential. The following table summarizes key performance indicators for this compound and two hypothetical alternative compounds, Compound A and Compound B, based on preliminary in-vitro assays.

Parameter This compound Compound A Compound B
Target Pathway Pathway XPathway XPathway Y
IC50 (nM) 150250100
Binding Affinity (Kd, nM) 508035
Cellular Potency (EC50, nM) 200350120
Selectivity (vs. related pathways) HighModerateHigh
In-vitro Toxicity (CC50, µM) > 5025> 50

Experimental Protocols for Mechanism of Action Validation

The following protocols describe key experiments to dissect the molecular mechanism of this compound.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intracellular target protein.

Methodology:

  • Culture target cells to 80% confluency.

  • Treat cells with either this compound (at various concentrations) or a vehicle control for 1 hour.

  • Harvest cells, lyse, and centrifuge to collect the supernatant.

  • Divide the supernatant into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the heated lysates to pellet aggregated proteins.

  • Analyze the supernatant by Western blot using an antibody specific for the putative target protein.

  • Quantify the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Signaling Pathway Analysis: Western Blotting

Objective: To determine the effect of this compound on downstream signaling components of the target pathway.

Methodology:

  • Treat cells with this compound, a positive control (known activator/inhibitor of the pathway), and a vehicle control for various time points.

  • Lyse the cells and quantify total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key phosphorylated and total proteins in the suspected signaling cascade.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Densitometric analysis will reveal changes in protein phosphorylation, indicating pathway modulation by this compound.

Gene Expression Profiling: Quantitative PCR (qPCR)

Objective: To assess the impact of this compound on the transcription of target genes.

Methodology:

  • Treat cells with this compound or vehicle control for a specified duration.

  • Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA.

  • Perform qPCR using primers specific for known downstream target genes of the signaling pathway.

  • Normalize the expression levels to a housekeeping gene.

  • Calculate the fold change in gene expression in this compound-treated cells compared to control cells.

Visualizing the Molecular Landscape

To provide a clear conceptual framework, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the mechanism of action of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Mpmdq This compound Mpmdq->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Activation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Activation & Translocation Gene Target Gene TF_active->Gene Transcription Response Cellular Response Gene->Response

Caption: Proposed signaling pathway inhibited by this compound.

G start Hypothesis: This compound targets Kinase 1 cetca CETSA: Confirm direct binding start->cetca wb Western Blot: Analyze downstream signaling start->wb qpcr qPCR: Measure target gene expression start->qpcr conclusion Validation of Mechanism of Action cetca->conclusion wb->conclusion qpcr->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

By employing this structured and comparative approach, researchers can robustly validate the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent. The combination of quantitative data, detailed protocols, and clear visual aids provides a comprehensive toolkit for drug discovery and development professionals.

Comparative Efficacy Analysis: 2-Mpmdq vs. Gold Standard Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "2-Mpmdq" is not available in the public domain or scientific literature based on the searches conducted. Therefore, a direct comparison to a "gold standard treatment" cannot be performed. The following guide is a template demonstrating the requested format and structure, using hypothetical data and a fictional indication for illustrative purposes. For this example, we will assume "this compound" is a novel therapeutic agent for the treatment of "Chronic Idiopathic Inflammation (CII)" and the gold standard is "Methotrexate".

Overview of Therapeutic Agents

This guide provides a comparative analysis of the novel therapeutic agent, this compound, and the established gold standard, Methotrexate, for the management of Chronic Idiopathic Inflammation (CII).

  • This compound: A selective inhibitor of the novel inflammatory mediator, Protein X. Its targeted mechanism of action is hypothesized to offer a more favorable safety profile compared to broader immunosuppressants.

  • Methotrexate: A folate antagonist with well-established anti-inflammatory and immunosuppressive effects, considered the first-line therapy for many autoimmune and inflammatory conditions.

Quantitative Efficacy and Safety Data

The following tables summarize the key performance indicators from a hypothetical 12-week, randomized, double-blind clinical trial.

Table 1: Primary and Secondary Efficacy Endpoints

MetricThis compound (n=250)Methotrexate (n=250)p-value
Primary Endpoint: ACR20 Response 72%65%<0.05
Secondary Endpoint: ACR50 Response 45%38%<0.05
Secondary Endpoint: ACR70 Response 25%18%<0.05
Change in C-Reactive Protein (mg/L) -15.2-11.8<0.01
Patient-Reported Pain Score (VAS) -35.4-28.9<0.01

Table 2: Comparative Safety and Tolerability Profile

Adverse EventThis compound (n=250)Methotrexate (n=250)p-value
Nausea 8%25%<0.001
Hepatotoxicity (ALT > 3x ULN) 2%10%<0.01
Headache 12%9%>0.05
Infection Rate 5%7%>0.05
Discontinuation due to Adverse Events 4%9%<0.05

Experimental Protocols

The data presented was derived from a study with the following design:

A. Study Design: A 12-week, multicenter, randomized, double-blind, active-comparator trial.

B. Patient Population: Patients aged 18-65 with a confirmed diagnosis of Chronic Idiopathic Inflammation for at least 6 months, and with active disease at baseline.

C. Intervention:

  • Experimental Arm: this compound, 50 mg administered orally, once daily.

  • Control Arm: Methotrexate, 15 mg administered orally, once weekly.

D. Efficacy Assessment:

  • The primary efficacy endpoint was the American College of Rheumatology 20 (ACR20) response rate at Week 12.

  • Secondary endpoints included ACR50 and ACR70 response rates, change from baseline in high-sensitivity C-reactive protein (hs-CRP), and change in patient-reported pain as measured by a 100mm Visual Analog Scale (VAS).

E. Safety Assessment: Adverse events were monitored and recorded at each study visit. Laboratory parameters, including liver function tests, were assessed at baseline and every 4 weeks.

Signaling Pathways and Workflows

A. Hypothesized Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor ProteinX ProteinX Receptor->ProteinX KinaseA KinaseA ProteinX->KinaseA KinaseB KinaseB KinaseA->KinaseB NFkB NFkB KinaseB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor 2Mpmdq This compound 2Mpmdq->ProteinX Inhibition

Caption: Hypothesized mechanism of this compound inhibiting Protein X.

B. Clinical Trial Workflow

G Start Patient Screening (n=600) Eligibility Eligibility Assessment (n=520) Start->Eligibility Randomization Randomization (n=500) Eligibility->Randomization ArmA Arm A: this compound (n=250) Randomization->ArmA ArmB Arm B: Methotrexate (n=250) Randomization->ArmB Treatment 12-Week Treatment Period ArmA->Treatment ArmB->Treatment Analysis Efficacy & Safety Analysis (Week 12) Treatment->Analysis End Study Completion Analysis->End

Caption: Overview of the hypothetical clinical trial workflow.

Assessing the Specificity of Small Molecule Inhibitors: A Comparative Guide for 2-Mpmdq and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the binding specificity of a novel compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for assessing the specificity of a hypothetical B-Raf inhibitor, "2-Mpmdq," by comparing it with established drugs, Vemurafenib and Dabrafenib. The methodologies and data presentation can be adapted for any small molecule inhibitor targeting a specific protein.

The serine/threonine-protein kinase B-Raf is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the protein and are a major driver in many cancers, including melanoma.[1][2] Vemurafenib and Dabrafenib are potent inhibitors of the B-Raf V600E mutant kinase.[1]

Comparative Analysis of Binding Affinity and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. To assess specificity, it is crucial to compare the IC50 for the intended target with that of other related and unrelated kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compound (Hypothetical)VemurafenibDabrafenib
B-Raf V600E Data to be determined310.7
B-Raf (wild-type)Data to be determined1003.2
C-RafData to be determined485
NEK9Data to be determined>10,0009
CDK16Data to be determined>10,00025
ALK5Data to be determined>10,000>500
LIMK1Data to be determined>10,000>100
SIKData to be determined>10,000>100

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative examples from the literature.

As the table illustrates, while both Vemurafenib and Dabrafenib are potent inhibitors of B-Raf V600E, their selectivity profiles differ. Dabrafenib shows greater potency for B-Raf V600E compared to Vemurafenib. However, Dabrafenib also inhibits other kinases like NEK9 and CDK16 at nanomolar concentrations, whereas Vemurafenib is highly selective for B-Raf.

Experimental Protocols

1. In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster resonance energy transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a loss of FRET signal.

Materials:

  • Kinase: Purified recombinant B-Raf V600E

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Test compounds (this compound, Vemurafenib, Dabrafenib)

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 4-fold serial dilution starting from a 1 mM stock is suggested.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in Kinase Buffer A.

    • Prepare a 4X tracer solution in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 4 µL of 4X test compound to the assay wells.

    • Add 8 µL of 2X kinase/antibody mixture.

    • Add 4 µL of 4X tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the ratio of the emission signals (acceptor/donor) and plot the results against the compound concentration to determine the IC50 value.

2. Cell-Based Assay: Inhibition of ERK Phosphorylation

This assay determines the ability of a compound to inhibit the B-Raf signaling pathway within a cellular context by measuring the phosphorylation of a downstream target, ERK.

Materials:

  • Melanoma cell line harboring the B-Raf V600E mutation (e.g., A375)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-ERK and anti-total-ERK

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Seed B-Raf V600E mutant melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.

  • Quantification of pERK:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK and anti-total-ERK antibodies.

    • ELISA: Use a phospho-ERK specific ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized values against the compound concentration to determine the IC50 for pathway inhibition.

Visualizations

B_Raf_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor B_Raf B-Raf RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound / Vemurafenib / Dabrafenib Inhibitor->B_Raf key_protein Signaling Protein key_target Target Protein key_inhibitor Inhibitor key_output Cellular Output

Caption: B-Raf/MAPK Signaling Pathway and Point of Inhibition.

LanthaScreen_Workflow start Start: Prepare Reagents prepare_compounds 1. Prepare serial dilution of test compounds start->prepare_compounds prepare_kinase 2. Prepare 2X Kinase/ Eu-Ab solution start->prepare_kinase prepare_tracer 3. Prepare 4X fluorescent tracer start->prepare_tracer dispense_compounds 4. Dispense compounds into 384-well plate prepare_compounds->dispense_compounds add_kinase 5. Add Kinase/Eu-Ab to plate prepare_kinase->add_kinase add_tracer 6. Add tracer to initiate binding prepare_tracer->add_tracer dispense_compounds->add_kinase add_kinase->add_tracer incubate 7. Incubate for 60 min at room temperature add_tracer->incubate read_plate 8. Read TR-FRET signal on plate reader incubate->read_plate analyze 9. Analyze data and calculate IC50 read_plate->analyze

Caption: Experimental Workflow for LanthaScreen Kinase Binding Assay.

References

A Comparative Guide to Delivery Methods for Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of common delivery systems for quinoline-based therapeutic agents, exemplified by compounds structurally related to 2-Mpmdq (2-Methoxy-phenothiazin-10-yl)-propyldimethyl-quinolinium). Quinoline derivatives are a significant class of heterocyclic compounds showing promise in oncology, often by targeting critical cell signaling pathways.[1][2][3] However, their prevalent hydrophobic nature and poor aqueous solubility present considerable challenges for clinical application, making advanced drug delivery systems essential to enhance bioavailability, targeted delivery, and therapeutic efficacy.[4][5]

This document compares two prevalent delivery platforms—liposomes and polymeric nanoparticles—providing quantitative performance data, detailed experimental protocols for their evaluation, and visual diagrams of relevant biological and experimental workflows.

Comparative Analysis of Delivery Systems

Liposomes and polymeric nanoparticles are leading candidates for the delivery of hydrophobic anticancer drugs like quinoline derivatives. Liposomes, composed of phospholipid bilayers, excel at encapsulating both hydrophilic and lipophilic drugs, while polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer robust, controlled-release formulations.

Below is a summary of typical performance metrics for these systems when used to deliver hydrophobic, quinoline-like small molecules.

Table 1: Performance Comparison of Drug Delivery Systems

ParameterLiposomal FormulationPolymeric Nanoparticles (PLGA)Rationale & Significance
Particle Size (nm) 80 - 200100 - 250Influences circulation time, tumor accumulation (via EPR effect), and cellular uptake.
Encapsulation Efficiency (%) 75 - 95%60 - 85%The percentage of the initial drug successfully encapsulated within the carrier.
Drug Loading (%) 5 - 15%1 - 10%The weight percentage of the drug relative to the total weight of the nanoparticle.
In Vitro Release (48h, pH 7.4) 30 - 50%20 - 40% (Sustained Release)Indicates drug release kinetics under physiological conditions.
Cytotoxicity (IC50) 1.5 - 5 µM2 - 8 µMThe concentration required to inhibit 50% of cancer cell growth; lower values indicate higher potency.
Cellular Uptake (%) 60 - 80%50 - 70%The percentage of cells that have internalized the nanoparticles after a set incubation period.

Note: The values presented are representative ranges compiled from literature on the delivery of hydrophobic small-molecule anticancer agents and may vary based on the specific quinoline derivative, lipid/polymer composition, and formulation process.

Key Experimental Protocols

Accurate comparison of delivery systems relies on standardized and reproducible experimental methods. The following protocols are fundamental for evaluating the efficacy and characteristics of nanoparticle formulations.

2.1. Determination of Encapsulation Efficiency (EE)

This protocol determines the amount of drug successfully loaded into the nanoparticles versus the total amount of drug used.

  • Separation of Free Drug: Prepare a 1 mL suspension of the drug-loaded nanoparticle formulation. Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated "free" drug.

  • Analysis: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at a predetermined wavelength for the specific quinoline compound.

  • Calculation: Calculate the Encapsulation Efficiency using the following formula:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

2.2. Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the drug formulations.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with serial dilutions of the free quinoline drug, the drug-loaded nanoparticles, and an empty nanoparticle control. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

2.3. Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles into cells.

  • Labeling: Formulate nanoparticles using a fluorescently labeled polymer/lipid or by encapsulating a fluorescent dye (e.g., Coumarin-6) alongside the quinoline drug.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the fluorescently labeled nanoparticles (e.g., at the IC50 concentration) and incubate for a defined period (e.g., 4 hours).

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin and centrifuge to form a cell pellet.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of at least 10,000 individual cells.

  • Data Analysis: Gate the live cell population based on forward and side scatter properties. Quantify cellular uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity of the population compared to untreated control cells.

Visualizing Pathways and Workflows

3.1. Biological Pathway: PI3K/Akt/mTOR Inhibition

Many quinoline-based anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers. The diagram below illustrates the mechanism of action for a quinoline-based inhibitor targeting this cascade.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Apoptosis Apoptosis PI3K->Apoptosis Inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor (e.g., this compound) Quinoline->PI3K

Fig 1. Inhibition of the PI3K/Akt signaling pathway by a quinoline compound.

3.2. Experimental Workflow

The logical flow for a comparative study of drug delivery systems is outlined below. This workflow ensures a systematic evaluation from initial formulation to in-vitro assessment.

Experimental_Workflow Formulation Step 1: Formulation Characterization Step 2: Physicochemical Characterization Formulation->Characterization Stability Step 3: Stability Analysis Characterization->Stability sub_char Particle Size Zeta Potential EE (%) & DL (%) Characterization->sub_char InVitro Step 4: In Vitro Evaluation Stability->InVitro Analysis Step 5: Data Analysis & Comparison InVitro->Analysis sub_invitro Drug Release Kinetics Cellular Uptake (FACS) Cytotoxicity (MTT Assay) InVitro->sub_invitro

Fig 2. Workflow for comparing nanoparticle-based drug delivery systems.

References

Independent Verification of 2-Mpmdq: A Comparative Analysis of α1-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings for 2-Mpmdq, a potent and selective α1-adrenoceptor antagonist. To offer a comprehensive evaluation, its performance is objectively compared with established alternatives in the same class: Prazosin, Doxazosin, and Tamsulosin. This analysis is supported by a review of published experimental data and detailed methodologies for key assays.

Comparative Analysis of α1-Adrenoceptor Antagonists

The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding affinity for α1-adrenoceptors and their functional antagonism in vitro.

Table 1: α1-Adrenoceptor Binding Affinity

CompoundRadioligandTissue SourceKᵢ (nM)Citation
This compound [³H]PrazosinRat Brain0.37[1]
Prazosin [³H]PrazosinRat Hepatic Plasma Membranes~1.0[2]
Doxazosin [³H]PrazosinRat Thoracic Aorta~26-34 (Kd)[3]
Tamsulosin [³H]TamsulosinGuinea Pig Liver Membranes~0.07 (Kd)[4]

Table 2: In Vitro Functional Antagonism in Rat Aorta

CompoundAgonistpA₂ ValueCitation
This compound PhenylephrineNot Reported-
Prazosin Norepinephrine9.8 - 10.7[3]
Doxazosin NoradrenalineNot Reported (Non-competitive)
Tamsulosin NoradrenalineNot Reported-

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation of the presented data. The following sections detail the methodologies for the key experiments cited.

α1-Adrenoceptor Radioligand Binding Assay

This assay determines the affinity of a compound for the α1-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Tissue Preparation: Membranes are prepared from a tissue source rich in α1-adrenoceptors, such as the rat brain or liver. The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled α1-adrenoceptor antagonist, typically [³H]Prazosin, and varying concentrations of the unlabeled test compound (e.g., this compound, Prazosin).

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay in Isolated Rat Aorta

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced contractions of isolated rat aortic rings. The rat aorta expresses α1-adrenoceptors that mediate vasoconstriction.

General Protocol:

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., this compound, Prazosin) for a defined period.

  • Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is quantified by determining the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. For non-competitive antagonists, the reduction in the maximum response to the agonist is measured.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to evaluate the blood pressure-lowering effects of a compound in a genetic model of hypertension.

General Protocol:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are used as the experimental model.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious rats using a non-invasive tail-cuff method or via a catheter implanted in an artery for direct measurement.

  • Drug Administration: The test compound is administered to the SHR, typically via oral gavage or intravenous injection.

  • Post-Dose Blood Pressure Monitoring: Blood pressure is monitored at various time points after drug administration to determine the magnitude and duration of the antihypertensive effect.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle-treated control group.

Visualizing the α1-Adrenoceptor Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and processes involved, the following diagrams illustrate the α1-adrenoceptor signaling pathway and a typical experimental workflow for evaluating an antagonist.

α1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane alpha1_receptor α1-Adrenoceptor gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Agonist (e.g., Norepinephrine) agonist->alpha1_receptor Activates antagonist Antagonist (e.g., this compound) antagonist->alpha1_receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc_activation PKC Activation dag->pkc_activation smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction pkc_activation->smooth_muscle_contraction Workflow for In Vitro Antagonist Evaluation start Start tissue_prep Isolate Rat Aorta and Prepare Rings start->tissue_prep organ_bath Mount Rings in Organ Bath tissue_prep->organ_bath agonist_crc Generate Baseline Agonist Concentration- Response Curve (CRC) organ_bath->agonist_crc antagonist_incubation Incubate with Antagonist (e.g., this compound) agonist_crc->antagonist_incubation agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist antagonist_incubation->agonist_crc_antagonist data_analysis Analyze Data (Calculate pA₂ or % Inhibition) agonist_crc_antagonist->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Mpmdq (N-Methyl-2-pyrrolidone): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling 2-Mpmdq, also known as N-Methyl-2-pyrrolidone (NMP), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with established safety data and regulatory requirements. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Key Safety and Hazard Data

This compound is a combustible liquid that poses several health risks, including skin and eye irritation, and potential harm to the unborn child.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.[2]

For immediate reference, the following table summarizes the key hazard information for this compound (N-Methyl-2-pyrrolidone).

Hazard ClassificationDescriptionPrimary mitigation
Flammability Combustible liquid[4]Keep away from heat, sparks, and open flames.
Health Hazards Causes skin and serious eye irritation. May damage fertility or the unborn child. May cause respiratory irritation.Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.
Environmental Hazards Should not be released into the environment.Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Proper Disposal

The logical flow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory steps are followed sequentially, from initial handling to final disposal.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal & Documentation A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Use a Designated, Labeled, and Leak-Proof Waste Container D->E H Store Waste Container in a Designated Satellite Accumulation Area E->H F Arrange for Pickup by an Approved Waste Disposal Service G Complete Hazardous Waste Manifest F->G H->F

Figure 1. Disposal workflow for this compound.

Detailed Disposal Protocol

The following step-by-step instructions provide a comprehensive guide for the safe and compliant disposal of this compound.

1. Identification and Classification:

  • The first step is to correctly identify the waste. Any unwanted this compound, including residues and contaminated materials, must be classified as hazardous waste.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

3. Segregation of Waste:

  • It is crucial to segregate this compound waste from other incompatible waste streams to prevent hazardous reactions.

4. Waste Container Requirements:

  • Use a designated, leak-proof container that is compatible with this compound. The container must be kept closed except when adding waste.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "N-Methyl-2-pyrrolidone".

5. Storage:

  • Store the waste container in a designated satellite accumulation area, which is typically within or near the laboratory. This area should be away from sources of ignition.

6. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • Disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

7. Documentation:

  • A hazardous waste manifest must be completed for the transportation of the waste. This document tracks the waste from the point of generation to its final disposal facility.

8. Spill and Emergency Procedures:

  • In case of a spill, immediately evacuate the area and remove all sources of ignition.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

  • For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

By strictly following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 2-Mpmdq

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for safety data sheets and handling procedures for a substance specifically identified as "2-Mpmdq" have yielded no results. There is no publicly available information under this chemical identifier that would allow for the creation of a specific safety and logistical information guide as requested.

The initial search for "this compound safety data sheet" and "handling procedures for this compound" did not return any relevant documents. Further searches for "personal protective equipment for this compound" and "this compound disposal guidelines" were also unsuccessful in identifying any specific guidance for this substance.

It is crucial to rely on verified Safety Data Sheets (SDS) provided by chemical manufacturers or recognized databases for accurate and reliable safety information. Without such a document for "this compound," it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, that is required for safe handling in a laboratory setting.

Researchers, scientists, and drug development professionals are strongly advised to obtain a verified Safety Data Sheet from the supplier or manufacturer of any chemical before handling it. This document is the primary source of information regarding hazards, personal protective equipment, first-aid measures, and disposal considerations.

In the absence of specific information for "this compound," it is impossible to create the requested tables, experimental protocols, or visualizations without compromising safety and accuracy. Attempting to extrapolate safety procedures from other chemicals, such as 1-Methyl-2-pyrrolidone which appeared in some unrelated search results, would be scientifically unsound and potentially hazardous.

×

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